Lenalidomide-PEG1-azide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O5/c18-22-19-6-7-28-9-15(25)20-12-3-1-2-10-11(12)8-23(17(10)27)13-4-5-14(24)21-16(13)26/h1-3,13H,4-9H2,(H,20,25)(H,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIQROQPJRHRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Lenalidomide-PEG1-azide for Researchers, Scientists, and Drug Development Professionals
An essential tool in the targeted protein degradation toolbox, Lenalidomide-PEG1-azide is a functionalized building block designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, mechanism of action, and applications in drug discovery and development.
This compound is a molecule that incorporates the immunomodulatory drug Lenalidomide (B1683929), a single polyethylene (B3416737) glycol (PEG) unit, and a terminal azide (B81097) group. The Lenalidomide moiety serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. The terminal azide enables the straightforward conjugation of this E3 ligase-recruiting element to a target protein ligand via "click chemistry," a highly efficient and bioorthogonal reaction. This modular nature makes this compound a valuable reagent for the rapid and efficient generation of PROTAC libraries for targeted protein degradation studies.[1]
Core Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Data | Reference(s) |
| Molecular Formula | C₁₇H₂₀N₆O₄ | |
| Molecular Weight | 372.39 g/mol | |
| Purity | ≥95% (typically analyzed by HPLC) | |
| CAS Number | 2399455-45-7 | |
| Appearance | White to off-white solid | |
| Storage Conditions | Store at -20°C for long-term stability. Can be stored at -80°C for up to 6 months and at -20°C for up to 1 month in solution. | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. |
Mechanism of Action in Targeted Protein Degradation
Lenalidomide itself functions as a "molecular glue," inducing the proximity of neosubstrate proteins to the CRL4-CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[2] In the context of a PROTAC, this compound harnesses this inherent activity.
A PROTAC synthesized using this compound is a bifunctional molecule. One end, the Lenalidomide moiety, binds to CRBN. The other end, a ligand for a protein of interest (POI), binds to the target protein. The PEG linker connecting these two ends provides the necessary spacing and flexibility to allow for the formation of a stable ternary complex between the POI, the PROTAC, and the CRBN E3 ligase.
The formation of this ternary complex is a critical step in the PROTAC mechanism of action. Once the POI is brought into close proximity with the E3 ligase, the ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the surface of the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, effectively eliminating the target protein from the cell.
Experimental Protocols
The azide functionality of this compound allows for its conjugation to a target protein ligand containing a terminal alkyne or a strained cyclooctyne (B158145) through click chemistry. The two primary methods are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Proposed Synthesis of this compound
Reaction: Acylation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1-one (Lenalidomide) with 2-(2-azidoethoxy)acetic acid.
Materials:
-
Lenalidomide
-
2-(2-azidoethoxy)acetic acid
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve Lenalidomide and 2-(2-azidoethoxy)acetic acid in anhydrous DMF.
-
Add HOBt and HATU to the reaction mixture.
-
Add DIPEA dropwise while stirring.
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is highly efficient but requires a copper catalyst, which may need to be removed from the final product, especially for cellular applications.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., TBTA or THPTA)
-
Solvent (e.g., a mixture of t-BuOH/H₂O or DMSO)
Procedure:
-
Dissolve this compound and the alkyne-functionalized ligand in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate.
-
Add the copper-chelating ligand to the reaction mixture, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, the product can be purified by preparative HPLC.
PROTAC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method, making it highly suitable for biological applications as it avoids cellular toxicity associated with copper. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Materials:
-
This compound
-
Strained cyclooctyne-functionalized target protein ligand (e.g., DBCO-ligand)
-
Biocompatible solvent (e.g., DMSO or PBS/DMSO co-solvent)
Procedure:
-
Dissolve this compound and the strained cyclooctyne-functionalized ligand in the chosen solvent.
-
Mix the solutions and allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight depending on the reactivity of the specific cyclooctyne.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the PROTAC can be purified by preparative HPLC.
Safety and Handling
Lenalidomide is a thalidomide (B1683933) analogue and is teratogenic. Therefore, this compound should be handled with extreme caution. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
References
Lenalidomide-PEG1-azide: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure, Properties, and Application of Lenalidomide-PEG1-azide.
Introduction
This compound is a specialized chemical probe and building block integral to the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the potent immunomodulatory agent lenalidomide (B1683929), which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a single polyethylene (B3416737) glycol (PEG1) linker to a terminal azide (B81097) group. This azide functionality allows for its straightforward conjugation to a target protein ligand through "click chemistry," facilitating the creation of heterobifunctional degraders. This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its application in contemporary drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a derivative of lenalidomide, functionalized to enable its use in bioconjugation. The core structure comprises the 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline moiety of lenalidomide, which is essential for its binding to Cereblon.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀N₆O₄ | [1] |
| Molecular Weight | 372.39 g/mol | [1] |
| CAS Number | 2399455-45-7 | [1] |
| Appearance | Solid | MedChemExpress |
| Purity | ≥95% | [1] |
| Solubility | DMSO: 100 mg/mL (258.83 mM) | MedChemExpress |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | MedChemExpress |
Mechanism of Action
The biological activity of this compound is derived from its lenalidomide component, which hijacks the activity of the Cereblon E3 ubiquitin ligase complex.
Hijacking the Ubiquitin-Proteasome System
Lenalidomide and its analogues function as "molecular glues" by binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates, most notably the Ikaros family zinc finger transcription factors IKZF1 and IKZF3. These transcription factors are crucial for the survival of malignant plasma cells in multiple myeloma. By inducing their degradation, lenalidomide exerts its potent anti-neoplastic and immunomodulatory effects. In the context of a PROTAC, the this compound moiety serves to bring the entire E3 ligase machinery into close proximity with a target protein of interest, leading to the target's ubiquitination and degradation.
PROTAC Mechanism of Action
Experimental Protocols
Key Experiment: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-functionalized target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the alkyne-functionalized target protein ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in water).
-
Prepare a catalyst premix by combining CuSO₄ (e.g., 20 mM in water) and THPTA (e.g., 50 mM in water) in a 1:5 molar ratio. Let this solution stand for 1-2 minutes.
-
To the solution from step 1, add the Sodium Ascorbate stock solution to a final concentration of 5 mM.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 0.10 mM.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be quenched by adding EDTA to chelate the copper, followed by standard purification procedures such as reverse-phase HPLC.[2]
Key Experiment: PROTAC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is advantageous for biological systems as it does not require a cytotoxic copper catalyst.[3]
Materials:
-
This compound
-
DBCO (Dibenzocyclooctyne) or BCN (Bicyclononyne) functionalized target protein ligand
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4)
-
Organic co-solvent (if needed for solubility, e.g., DMSO)
Procedure:
-
Dissolve the this compound in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the DBCO-functionalized target protein ligand in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) is typically used.
-
Mix the solutions of the azide and the DBCO-functionalized ligand.
-
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours.
-
Monitor the reaction progress by analytical techniques such as LC-MS.
-
Purify the resulting PROTAC using methods like reverse-phase HPLC.[4]
PROTAC Synthesis Workflow
Conclusion
This compound is a critical tool for the rational design and synthesis of PROTACs. Its well-defined structure, characterized physicochemical properties, and the robust reactivity of its terminal azide group make it an invaluable component in the development of novel therapeutics based on targeted protein degradation. The provided protocols offer a solid foundation for researchers to utilize this reagent effectively in their drug discovery endeavors.
References
The Core Mechanism of Lenalidomide-PEG1-Azide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of lenalidomide (B1683929) and its functionalized counterpart, lenalidomide-PEG1-azide. It provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies relevant to the study of these compounds, with a particular focus on their role in targeted protein degradation.
Introduction: Lenalidomide and the Dawn of Molecular Glues
Lenalidomide, a thalidomide (B1683933) analog, is an immunomodulatory imide drug (IMiD) with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1] It is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[2] The discovery of its mechanism of action heralded a new era in drug development, establishing the concept of "molecular glues" – small molecules that induce or stabilize protein-protein interactions. This compound is a derivative of lenalidomide designed for applications in Proteolysis Targeting Chimera (PROTAC) technology, serving as a versatile E3 ligase-recruiting moiety.[3]
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
The primary molecular target of lenalidomide is the protein Cereblon (CRBN), which functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, forming CRL4^CRBN^.[4] Lenalidomide binds to a specific pocket in CRBN, altering its substrate specificity. This "hijacking" of the E3 ligase complex leads to the recruitment of novel proteins, termed "neosubstrates," which are subsequently polyubiquitinated and targeted for degradation by the 26S proteasome.[][6]
This targeted protein degradation is the linchpin of lenalidomide's therapeutic effects. The PEG1-azide modification on lenalidomide does not interfere with this core mechanism but rather provides a chemical handle for conjugation to other molecules, enabling the creation of bifunctional PROTACs that can target specific proteins for degradation.[3]
Key Neosubstrates and Their Downstream Consequences
The therapeutic efficacy of lenalidomide is attributed to the degradation of several key neosubstrates:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are essential for the survival of multiple myeloma cells.[4][7] Their degradation leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and c-MYC, two critical oncoproteins in multiple myeloma, resulting in cell cycle arrest and apoptosis.[8] The degradation of IKZF1 also plays a role in the immunomodulatory effects of lenalidomide by influencing macrophage polarization and enhancing the expression of NK cell-activating ligands.[9][10]
-
Casein Kinase 1 Alpha (CK1α): The degradation of CK1α is particularly relevant in the context of myelodysplastic syndrome (MDS) with a deletion of chromosome 5q.[]
-
GATA Binding Protein 1 (GATA1): The degradation of IKZF1 leads to the subsequent downregulation of its binding partner, GATA1. This disrupts megakaryopoiesis and can explain the thrombocytopenia observed as a side effect of lenalidomide treatment.[11]
Quantitative Data: Binding Affinities and Degradation Efficiencies
The interaction between lenalidomide and CRBN, and the subsequent degradation of neosubstrates, have been quantitatively characterized using various biophysical and cellular assays.
| Compound | Target | Assay | K (Binding Affinity) | Reference |
| Lenalidomide | CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | 0.64 µM ± 0.24 µM | [2] |
| Lenalidomide | hsDDB1-hsCRBN | Competitive Titration | 177.80 nM | [12] |
| Pomalidomide | hsDDB1-hsCRBN | Competitive Titration | 156.60 nM | [12] |
| Thalidomide | hsDDB1-hsCRBN | Competitive Titration | 249.20 nM | [12] |
| Compound | Neosubstrate | Cell Line | Assay | ED (Degradation Potency) | Reference |
| Lenalidomide | IKZF1-luciferase | H929 | Luciferase Assay | 10.2 nM | [13] |
| Pomalidomide | IKZF1-luciferase | H929 | Luciferase Assay | 4.9 nM | [13] |
| Thalidomide | IKZF1-luciferase | H929 | Luciferase Assay | 4795 nM | [13] |
Signaling Pathways
The degradation of neosubstrates by lenalidomide triggers a cascade of downstream signaling events that ultimately lead to its therapeutic effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. The IKZF1-IRF4/IRF5 Axis Controls Polarization of Myeloma-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The IMiDs targets IKZF-1/3 and IRF4 as novel negative regulators of NK cell-activating ligands expression in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The PEG1 Linker in Lenalidomide-PEG1-azide: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core components and applications of Lenalidomide-PEG1-azide, a crucial building block in the development of targeted protein degraders. We will delve into the mechanism of action of its constituent parts, the strategic role of the PEG1 linker, and provide representative experimental protocols for its application in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Deconstructing this compound
This compound is a heterobifunctional molecule designed for the modular synthesis of PROTACs. It incorporates three key moieties: the E3 ligase ligand (Lenalidomide), a flexible spacer (PEG1), and a reactive handle for conjugation (azide).
-
Lenalidomide: An immunomodulatory drug that functions as a molecular glue.[1] It binds to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1 ubiquitin ligase complex.[2][3] This binding event recruits neosubstrates, such as the lymphoid transcription factors IKZF1 and IKZF3, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] In the context of PROTACs, Lenalidomide serves to hijack the CRBN E3 ligase machinery to degrade a target protein of interest.
-
PEG1 Linker: A short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. PEG linkers are widely used in drug development to improve the solubility, stability, and pharmacokinetic properties of molecules.[4] In PROTACs, the linker's length and composition are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The PEG1 linker, consisting of a single ethylene (B1197577) glycol unit, provides a degree of flexibility and hydrophilicity to the resulting PROTAC molecule.[5]
-
Azide (B81097) Group: A chemical moiety that serves as a reactive handle for "click chemistry."[6] The azide group can readily and specifically react with an alkyne-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne (B158145) derivative in a strain-promoted azide-alkyne cycloaddition (SPAAC).[6] This allows for the efficient and specific conjugation of the this compound moiety to a ligand that targets a protein of interest.
The combination of these three components in a single molecule provides a versatile tool for the rapid and modular synthesis of potent and selective protein degraders.
Physicochemical and Biological Properties
While specific experimental data for the unconjugated this compound is not extensively published, its properties can be inferred from its constituent parts and data from similar molecules.
| Property | Description |
| Molecular Formula | C₁₇H₂₀N₆O₄ |
| Molecular Weight | 372.39 g/mol |
| Solubility | Expected to be soluble in organic solvents such as DMSO and DMF. The PEG1 moiety may confer some limited aqueous solubility. Lenalidomide itself is more soluble in organic solvents and low pH solutions.[7] |
| Biological Activity | As a standalone molecule, it is a functionalized cereblon ligand. Its primary utility is as a building block for PROTAC synthesis. Once conjugated to a target protein ligand, the resulting PROTAC can induce the degradation of the target protein. |
| Reactivity | The terminal azide group is highly reactive towards alkynes and strained alkynes, enabling efficient bioconjugation via click chemistry.[6] |
Signaling Pathway and Experimental Workflow
The overarching goal of using this compound is to create a PROTAC that induces the degradation of a specific protein of interest (POI). The mechanism of action and a typical experimental workflow are outlined below.
Signaling Pathway of a Lenalidomide-Based PROTAC
The following diagram illustrates the mechanism by which a PROTAC synthesized from this compound induces the degradation of a target protein.
Caption: Mechanism of action of a Lenalidomide-based PROTAC.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines a typical experimental workflow, from the synthesis of a PROTAC using this compound to the evaluation of its protein degradation activity.
Caption: A typical workflow for PROTAC synthesis and evaluation.
Experimental Protocols
The following are representative protocols for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its protein degradation activity. These are generalized protocols and may require optimization for specific target ligands and cell lines.
Protocol for PROTAC Synthesis via CuAAC (Click Chemistry)
This protocol describes the copper-catalyzed azide-alkyne cycloaddition to conjugate this compound with an alkyne-functionalized target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous conditions)
-
Solvent (e.g., DMSO, t-BuOH/water mixture)
-
Deionized water
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the alkyne-functionalized target ligand in a suitable solvent (e.g., DMSO).
-
Prepare fresh aqueous stock solutions of CuSO₄·5H₂O (e.g., 100 mM) and sodium ascorbate (e.g., 1 M).
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized target ligand (1.0 equivalent).
-
Add this compound (1.05-1.2 equivalents).
-
Add the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
Add CuSO₄·5H₂O (0.1 equivalents).
-
Add sodium ascorbate (0.2-0.5 equivalents) to initiate the reaction.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-12 hours).
-
-
Purification and Characterization:
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO) and filter.
-
Purify the crude product by preparative HPLC.
-
Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.
-
Protocol for Cellular Protein Degradation Assay (Western Blot)
This protocol is for determining the degradation of a target protein in cells treated with the synthesized PROTAC. This allows for the calculation of key parameters such as DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation).[8]
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range might be from 1 nM to 10 µM.
-
Treat the cells with the different concentrations of the PROTAC or with DMSO as a vehicle control.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of protein remaining against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Quantitative Data: A Representative Example
| Parameter | Value | Method |
| Target Protein | BRD4 | - |
| E3 Ligase | CRBN | - |
| DC₅₀ | pM range | Western Blot in cancer cell lines |
| Dₘₐₓ | >90% | Western Blot in cancer cell lines |
| Binding Affinity (to CRBN) | Varies | Biophysical assays (e.g., ITC, SPR) |
| Binding Affinity (to BRD4) | Varies | Biophysical assays (e.g., ITC, SPR) |
Note: The data presented is illustrative and based on published results for potent Lenalidomide-based BRD4 degraders.[9] Actual values for a PROTAC synthesized using this compound will depend on the specific target ligand and the overall structure of the molecule.
Conclusion
This compound is a valuable and versatile tool in the field of targeted protein degradation. Its modular design, incorporating a potent E3 ligase ligand, a beneficial PEG linker, and a reactive handle for click chemistry, facilitates the rapid synthesis and optimization of novel PROTACs. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to leverage this important building block in the development of the next generation of protein-degrading therapeutics.
References
- 1. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Azide Group in Lenalidomide-PEG1-Azide: A Technical Guide to its Function in Click Chemistry for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the azide (B81097) functional group in Lenalidomide-PEG1-azide, a critical reagent in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore the core principles of click chemistry, the specific role of the azide moiety in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, and the underlying mechanism of action of the parent compound, lenalidomide (B1683929). This guide includes detailed experimental protocols, quantitative data presented in tabular format for easy comparison, and visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
Introduction: The Convergence of Lenalidomide and Click Chemistry
Lenalidomide, a derivative of thalidomide, is an immunomodulatory drug with a well-established clinical profile in treating hematological malignancies such as multiple myeloma. Its mechanism of action involves binding to the E3 ubiquitin ligase cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This targeted protein degradation capability has made lenalidomide a valuable component in the development of PROTACs.
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate proteins of interest. They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase (like lenalidomide), and a linker connecting the two. The efficient and specific synthesis of these complex molecules is paramount, and this is where "click chemistry" has become indispensable.
This compound is a derivative of lenalidomide that incorporates a short polyethylene (B3416737) glycol (PEG) linker terminating in an azide group (-N3). This azide group is not just a chemical modification; it is a highly specific functional handle designed for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. This guide will focus on the pivotal role of this azide group in enabling the construction of lenalidomide-based PROTACs and other conjugates through the CuAAC reaction.
The Azide Functional Group and its Role in Click Chemistry
The azide group is a cornerstone of click chemistry due to its unique properties. It is a high-energy, yet kinetically stable, functional group that is largely inert to biological molecules and most common reaction conditions, making it an ideal bioorthogonal ligation partner. Its primary role in this context is to participate in the Huisgen 1,3-dipolar cycloaddition with an alkyne. While this reaction can occur thermally, the copper(I)-catalyzed version (CuAAC) is far more rapid and regiospecific, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.
The resulting triazole ring is a highly stable, aromatic linkage that is not susceptible to enzymatic cleavage, making it an ideal covalent linker for in vivo applications.
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a multi-step catalytic cycle:
-
Formation of Copper-Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper-acetylide intermediate. This step is often facilitated by a base.
-
Coordination of the Azide: The azide group of this compound coordinates to the copper center of the copper-acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst for the next cycle.
Lenalidomide's Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
To appreciate the utility of this compound in drug development, it is crucial to understand the biological activity of the lenalidomide moiety. Lenalidomide acts as a "molecular glue," redirecting the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex.
Downstream Signaling of Neosubstrate Degradation
Upon binding of lenalidomide to CRBN, the complex targets specific proteins for ubiquitination and subsequent degradation by the 26S proteasome. Key neosubstrates with therapeutic relevance in hematological malignancies include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α).
The degradation of IKZF1 and IKZF3 leads to two major downstream effects:
-
Anti-proliferative effects in multiple myeloma cells: IKZF1 and IKZF3 are critical for the survival of myeloma cells. Their degradation leads to the downregulation of key survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing apoptosis.
-
Immunomodulatory effects: In T cells, IKZF1 and IKZF3 act as transcriptional repressors of the interleukin-2 (B1167480) (IL-2) gene. Their degradation by lenalidomide leads to increased IL-2 production, which in turn stimulates T cell proliferation and enhances the cytotoxic activity of Natural Killer (NK) cells against tumor cells.
The degradation of CK1α is particularly relevant in myelodysplastic syndromes (MDS) with a deletion on chromosome 5q.
Below is a diagram illustrating the signaling pathway of lenalidomide-induced degradation of IKZF1/3.
Caption: Lenalidomide's mechanism of action.
Experimental Protocols and Data
The following sections provide detailed methodologies for the use of this compound in click chemistry reactions.
Materials and Reagents
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO), tert-butanol, and deionized water
-
Analytical tools: LC-MS, HPLC, NMR
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Alkyne-functionalized molecule: 10 mM in DMSO.
-
Copper(II) sulfate: 20 mM in deionized water.
-
THPTA ligand: 50 mM in deionized water.
-
Sodium ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound solution (1.1 equivalents) and the alkyne-functionalized molecule solution (1.0 equivalent).
-
Add a solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO) to achieve a final concentration of 5-10 mM of the limiting reagent.
-
Add the THPTA ligand solution to a final concentration of approximately 1.25 mM.
-
Add the copper(II) sulfate solution to a final concentration of approximately 0.25 mM.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM. The solution should turn from pale blue to colorless or light yellow.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1 to 16 hours. The reaction progress can be monitored by LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with deionized water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Quantitative Data
The efficiency of the CuAAC reaction is generally high, but the final yield is substrate-dependent. The following table summarizes typical reaction parameters.
| Parameter | Recommended Conditions | Notes |
| Solvent | t-BuOH/H₂O (1:1) or DMSO | Co-solvents are often necessary to solubilize all reactants. |
| This compound Concentration | 1.0 - 1.2 equivalents | A slight excess can drive the reaction to completion. |
| Alkyne Substrate Concentration | 1.0 equivalent | Typically the limiting reagent. |
| Copper(I) Source | CuSO₄·5H₂O (0.1 - 0.5 eq.) with a reducing agent | In situ reduction of Cu(II) is common and convenient. |
| Reducing Agent | Sodium Ascorbate (1.0 - 5.0 eq.) | Should be freshly prepared. |
| Copper Ligand | THPTA or TBTA (1.0 - 1.2 eq. relative to copper) | Stabilizes the Cu(I) oxidation state and accelerates the reaction. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 16 hours | Monitor progress by TLC or LC-MS. |
| Typical Yield | > 80% | Highly dependent on the specific alkyne substrate and purification method. |
Application in PROTAC Synthesis: An Experimental Workflow
This compound is a valuable building block for the modular synthesis of PROTACs. The azide group allows for the late-stage conjugation of the lenalidomide-linker moiety to a target protein ligand that has been functionalized with a terminal alkyne.
The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using this compound.
Caption: PROTAC synthesis workflow.
Conclusion
This compound is a powerful and versatile tool for researchers in drug discovery and chemical biology. The azide functional group serves as a highly efficient and specific handle for click chemistry, enabling the modular and robust synthesis of complex molecules such as PROTACs. A thorough understanding of both the principles of click chemistry and the mechanism of action of lenalidomide is essential for the effective utilization of this reagent. This guide provides the foundational knowledge, experimental protocols, and conceptual frameworks to empower scientists to leverage this compound in their research endeavors, ultimately accelerating the development of novel therapeutics.
An In-depth Technical Guide to Lenalidomide-PEG1-azide: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-PEG1-azide is a crucial bifunctional molecule extensively utilized in the field of targeted protein degradation. As a derivative of lenalidomide (B1683929), it functions as a potent E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ligase. The incorporation of a single polyethylene (B3416737) glycol (PEG) unit enhances its solubility and pharmacokinetic properties, while the terminal azide (B81097) group provides a versatile handle for "click chemistry" conjugation. This allows for the straightforward attachment of a ligand for a protein of interest (POI), leading to the formation of a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the ubiquitination and subsequent degradation of target proteins by the proteasome, offering a powerful strategy for therapeutic intervention in various diseases, including cancer.
This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, offering detailed experimental protocols and structured data to aid researchers in its application and development.
Chemical Properties
This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below. While specific experimental data for this molecule is not extensively published, the provided information is a compilation from various suppliers and extrapolated from the properties of its parent compound, lenalidomide.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀N₆O₄ | |
| Molecular Weight | 372.39 g/mol | |
| Purity | ≥95% (typically analyzed by HPLC) | |
| Appearance | White to off-white solid | |
| Storage Conditions | Store at -20°C for long-term stability. | |
| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. The PEG linker is expected to improve aqueous solubility compared to lenalidomide. | [1] |
| Stability | Stable under recommended storage conditions. Avoid strong acids, bases, and oxidizing agents. Azide compounds can be energetic and should be handled with care, avoiding heat, shock, and friction. |
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMF or DMSO and then dilute with the aqueous buffer of choice.[1]
Synthesis of this compound
Proposed Synthetic Scheme
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 4-((2-(2-hydroxyethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Intermediate Alcohol)
-
To a solution of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).
-
Add 2-(2-bromoethoxy)ethanol (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the intermediate alcohol.
Step 2: Synthesis of 4-((2-(2-azidoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (this compound)
-
Dissolve the intermediate alcohol (1.0 eq) in anhydrous toluene.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) to the solution.
-
Add diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Application in PROTAC Technology
This compound is a key building block in the synthesis of PROTACs. The terminal azide group allows for efficient conjugation with a target protein ligand that has been functionalized with an alkyne group, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Experimental Workflow for PROTAC Synthesis
Caption: General workflow for PROTAC synthesis using click chemistry.
Protocol for PROTAC Synthesis via CuAAC:
-
Dissolve this compound (1.0 eq) and the alkyne-functionalized target protein ligand (1.0 eq) in a mixture of DMSO and water.
-
To this solution, add copper(II) sulfate (CuSO₄, 0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, the PROTAC can be purified by preparative High-Performance Liquid Chromatography (HPLC).
Signaling Pathway in PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC synthesized from this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Caption: PROTAC-induced protein degradation pathway.
The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule is then released and can participate in another cycle of degradation.
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs. Its synthesis, while not formally published in a step-by-step guide, can be reliably achieved through established chemical transformations. The information and protocols provided in this technical guide are intended to equip researchers with the necessary knowledge to synthesize, characterize, and effectively utilize this important molecule in the pursuit of novel therapeutics based on targeted protein degradation. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling azide-containing compounds.
References
A Technical Guide to Lenalidomide-PEG1-azide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lenalidomide-PEG1-azide, a crucial building block in the field of Targeted Protein Degradation (TPD). We will explore its mechanism of action, its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the experimental protocols necessary for its application.
Introduction: The Dawn of Targeted Protein Degradation
For decades, drug discovery has focused on inhibiting the function of disease-causing proteins. However, a significant portion of the proteome, including transcription factors and scaffolding proteins, lacks the active sites necessary for traditional inhibitor binding, rendering them "undruggable".[1][2] Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that overcomes this limitation. Instead of merely inhibiting a target protein, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate it.[1][2][3]
PROTACs are at the forefront of this technology. These heterobifunctional molecules consist of two distinct ligands connected by a flexible linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5] This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the proteasome.[5] One of the most successfully exploited E3 ligases in PROTAC development is Cereblon (CRBN).[2][6]
Lenalidomide (B1683929) and Cereblon: A "Molecular Glue"
Lenalidomide, an analog of thalidomide (B1683933), is an immunomodulatory drug (IMiD) approved for treating hematological malignancies like multiple myeloma.[1][7][8] Its mechanism of action was a landmark discovery in TPD. Lenalidomide functions as a "molecular glue," binding directly to the CRBN E3 ligase.[1][9][10] This binding alters the substrate specificity of the CRL4^CRBN^ complex, inducing the recruitment, ubiquitination, and subsequent degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α).[10][11] This targeted degradation of key cellular proteins is responsible for its therapeutic effects.[1][8][11]
The crystal structure of the human CRBN-DDB1 complex bound to lenalidomide reveals that the drug's glutarimide (B196013) moiety is buried within a hydrophobic pocket of CRBN, while the isoindolinone ring remains exposed to the solvent.[9][10][12] This exposed portion provides a crucial attachment point for linkers, enabling the conversion of a molecular glue into a versatile E3 ligase recruiter for PROTACs.
This compound: A Key Building Block
This compound is a functionalized CRBN ligand specifically designed for PROTAC development.[13] It consists of three key components:
-
The Lenalidomide Core : Serves as the high-affinity ligand for the CRBN E3 ligase.
-
A PEG1 Linker : A short, hydrophilic polyethylene (B3416737) glycol spacer that provides optimal distance and flexibility for ternary complex formation.
-
A Terminal Azide (B81097) Group : A highly versatile chemical handle for conjugation to a POI ligand.[13][14]
The azide group enables efficient and specific covalent bond formation with alkyne-containing molecules via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[13][15] This makes this compound an ideal off-the-shelf reagent for constructing PROTAC libraries.[14]
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₀N₆O₄ | [14] |
| Molecular Weight | 372.38 g/mol | [14] |
| CAS Number | 2399455-45-7 | [14] |
| Purity | ≥95% | |
| Storage Conditions | Store at -20°C | |
| Appearance | Solid | [16] |
Crafting a PROTAC: Synthesis and Experimental Workflow
The synthesis of a PROTAC using this compound involves conjugating it to a ligand for a protein of interest that has been functionalized with an alkyne group.
Representative Protocol: PROTAC Synthesis via CuAAC
This protocol provides a general methodology for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Researchers should optimize conditions for their specific POI ligand.
-
Reagent Preparation :
-
Dissolve the alkyne-modified POI ligand (1.0 equivalent) in a suitable solvent mixture, such as DMSO/water or t-BuOH/water.
-
Dissolve this compound (1.1 equivalents) in the same solvent.
-
-
Reaction Setup :
-
To the stirred solution of the POI ligand, add the this compound solution.
-
Add copper(II) sulfate (B86663) (CuSO₄) (e.g., 0.1 equivalents) from a freshly prepared aqueous solution.
-
Add sodium ascorbate (B8700270) (e.g., 0.2 equivalents) from a freshly prepared aqueous solution to reduce Cu(II) to the active Cu(I) species.
-
-
Incubation :
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, until the starting materials are consumed (typically 2-12 hours).
-
-
Purification :
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO).
-
Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) to obtain the final PROTAC molecule.
-
-
Verification :
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Biological Evaluation of PROTAC Activity
Once synthesized, the PROTAC's ability to induce the degradation of the target protein must be evaluated. This typically involves cell-based assays to measure the reduction in protein levels.
Representative Protocol: Western Blot for Protein Degradation
-
Cell Seeding and Treatment :
-
Seed a relevant human cell line in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
-
Protein Quantification :
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE :
-
Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting :
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager.
-
Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Quantitative Data and Performance Metrics
The efficacy of a PROTAC is defined by several key parameters, which are typically determined from dose-response experiments. While specific data for PROTACs synthesized directly with this compound is proprietary to the developers, the following table outlines the key metrics used to evaluate any lenalidomide-based PROTAC. For context, potent lenalidomide-based degraders often exhibit DC₅₀ values in the low nanomolar range.[17]
| Metric | Description | Typical Assay |
| DC₅₀ | The concentration of the PROTAC that results in 50% degradation of the target protein. | Western Blot, In-Cell Western, Mass Spectrometry |
| Dₘₐₓ | The maximum percentage of protein degradation achieved by the PROTAC. | Western Blot, In-Cell Western, Mass Spectrometry |
| Ternary Complex Kᴅ | The dissociation constant for the binding of the PROTAC to the POI and E3 ligase, indicating the stability of the ternary complex. | Fluorescence Polarization (FP), AlphaScreen, Isothermal Titration Calorimetry (ITC)[18] |
| Cell Viability IC₅₀ | The concentration of the PROTAC that inhibits cell growth by 50%, indicating cytotoxic effects. | MTS, MTT, or CellTiter-Glo Assays |
Conclusion
This compound is a powerful and convenient tool for researchers in the field of targeted protein degradation. By providing a validated, high-affinity Cereblon ligand pre-functionalized for click chemistry, it significantly streamlines the synthesis of novel PROTACs. This enables the rapid exploration of new protein targets and accelerates the development of a new generation of therapeutics aimed at the previously "undruggable" proteome. A thorough understanding of the underlying biology, synthetic chemistry, and bioassay principles outlined in this guide is essential for the successful application of this technology.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs [bsw3.naist.jp]
- 10. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound | TargetMol [targetmol.com]
- 17. Discovery of new Lenalidomide derivatives as potent and selective GSPT1 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lenalidomide-PEG1-azide in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Lenalidomide-PEG1-azide in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). This document outlines the underlying principles, detailed experimental protocols, and data interpretation for researchers engaged in targeted protein degradation.
Introduction to this compound
This compound is a functionalized building block designed for the construction of PROTACs. It incorporates three key components:
-
Lenalidomide (B1683929): A well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By binding to CRBN, lenalidomide recruits the cellular ubiquitin-proteasome system.
-
PEG1 Linker: A short polyethylene (B3416737) glycol spacer that provides flexibility and can influence the physicochemical properties of the final PROTAC molecule.
-
Azide Group: A reactive handle for "click chemistry," enabling efficient and specific conjugation to a target protein ligand.
The primary application of this compound is in the synthesis of heterobifunctional PROTACs. These molecules are designed to simultaneously bind to a target protein of interest and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.
Principle of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal machinery. The lenalidomide moiety of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
PROTAC Synthesis using this compound
This compound can be conjugated to a target protein ligand containing a compatible reactive group, typically an alkyne or a strained cyclooctyne, via click chemistry. The two primary methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This method is suitable for conjugating this compound to a target ligand functionalized with a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)
-
HPLC for purification
Procedure:
-
Dissolve the alkyne-functionalized target ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR.
This copper-free click chemistry method is ideal for conjugating this compound to target ligands functionalized with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Materials:
-
This compound
-
DBCO- or BCN-functionalized target protein ligand
-
Anhydrous DMSO or DMF
-
HPLC for purification
Procedure:
-
Dissolve this compound (1.1 equivalents) in anhydrous DMSO or DMF.
-
Dissolve the DBCO- or BCN-functionalized target ligand (1.0 equivalent) in the same solvent.
-
Mix the two solutions.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, purify the reaction mixture directly by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
Cell-Based Protein Degradation Assay
This protocol describes how to assess the ability of a newly synthesized PROTAC to induce the degradation of the target protein in a cellular context using Western Blotting.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
PROTAC Treatment: The following day, treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle-only control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with chemiluminescent substrate and capture the signal using an imaging system.
-
Probe the same membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).
-
Data Presentation
Quantitative data from PROTAC synthesis and evaluation should be summarized for clarity and comparison. The following tables provide templates with representative data for PROTACs analogous to those synthesized from this compound.
Table 1: Representative Reaction Parameters for PROTAC Synthesis
| Parameter | CuAAC | SPAAC |
| Reactants | Lenalidomide-PEG-azide, Alkyne-ligand | Lenalidomide-PEG-azide, DBCO-ligand |
| Stoichiometry (Azide:Alkyne/DBCO) | 1.1 : 1.0 | 1.1 : 1.0 |
| Catalyst | CuSO₄ (0.1 eq), Na-Ascorbate (0.3 eq) | None |
| Solvent | DMSO/H₂O (1:1) | DMSO |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours | 2 - 12 hours |
| Typical Yield | 40 - 70% | 50 - 80% |
| Purification | Preparative HPLC | Preparative HPLC |
Note: Yields are representative and can vary based on the specific target ligand and reaction scale.
Table 2: Representative Degradation Potency of a BRD4-Targeting PROTAC
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (hours) |
| HEK293 | BRD4 | ~10 | >90 | 24 |
| HeLa | BRD4 | ~15 | >90 | 24 |
| MV4-11 | BRD4 | ~5 | >95 | 18 |
Note: Data is representative for a potent BRD4-degrading PROTAC utilizing a lenalidomide-based E3 ligase ligand. Actual values will vary depending on the specific PROTAC and cell line.
Safety Precautions
Lenalidomide and its derivatives are potent compounds and should be handled with appropriate safety measures.
-
Handling: Use in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Storage: Store this compound at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C.
-
Disposal: Dispose of waste in accordance with local regulations for chemical waste.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Application Notes and Protocols: Conjugating Lenalidomide-PEG1-Azide to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of Lenalidomide-PEG1-azide to a protein ligand. This procedure is critical for the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), which leverage the therapeutic effects of lenalidomide (B1683929) by directing it to specific cellular targets.[1][2][] Lenalidomide is an immunomodulatory agent that functions by binding to the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins.[4][5][6][7] By conjugating lenalidomide to a protein ligand, researchers can create bifunctional molecules that recruit this degradation machinery to a protein of interest, leading to its targeted degradation.
The conjugation strategy outlined here utilizes bioorthogonal click chemistry, a highly efficient and specific method for covalently linking molecules in complex biological environments.[8][9][10][11][12][13][14][15] Specifically, this protocol will focus on the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.[16][17][18][19] SPAAC is preferred for reactions involving sensitive biomolecules like proteins as it avoids the potential cytotoxicity and protein denaturation associated with the copper catalyst used in the more traditional Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[16][17][19]
Signaling Pathway of Lenalidomide
Lenalidomide exerts its therapeutic effects by hijacking the ubiquitin-proteasome system. It binds to the cereblon (CRBN) component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates, such as the Ikaros family zinc finger proteins IKZF1 and IKZF3 in multiple myeloma cells.[4] The degradation of these transcription factors is a key mechanism behind lenalidomide's anti-proliferative and immunomodulatory effects.[4][5][20][21][22]
Caption: Mechanism of Lenalidomide-induced protein degradation.
Experimental Workflow for Conjugation
The overall workflow for conjugating this compound to a protein ligand involves several key steps: preparation of the protein ligand with a strained alkyne, the SPAAC reaction itself, purification of the resulting conjugate, and finally, characterization and analysis of the final product.
References
- 1. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy - Aragen Life Sciences [aragen.com]
- 2. What Protein drug conjugate are being developed? [synapse.patsnap.com]
- 4. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01817C [pubs.rsc.org]
- 20. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Lenalidomide? [synapse.patsnap.com]
Application Notes and Protocols for Lenalidomide-PEG1-Azide Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of Lenalidomide-PEG1-azide to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This methodology is particularly relevant for the synthesis of targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs), where precise ligation of the lenalidomide (B1683929) moiety to a target protein binder is required.
Introduction
Lenalidomide is an immunomodulatory agent that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase. This binding event alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] This targeted protein degradation is a powerful therapeutic strategy. Furthermore, lenalidomide exhibits immunomodulatory effects by enhancing T-cell co-stimulation and modulating cytokine production.[2][3][4][5]
Click chemistry, a class of highly efficient and specific reactions, provides a robust method for conjugating this compound to molecules of interest. The two primary forms of click chemistry utilized for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC employs a copper catalyst to unite a terminal alkyne and an azide (B81097), while SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide without the need for a cytotoxic metal catalyst, making it ideal for biological applications.
Lenalidomide's Mechanism of Action
Lenalidomide exerts its therapeutic effects through a multi-faceted mechanism of action. A key aspect is its function as a molecular glue, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and neo-substrates, leading to their ubiquitination and degradation. This process is central to its anti-cancer properties. Additionally, lenalidomide directly impacts the immune system by co-stimulating T-cells, leading to increased proliferation and production of cytokines like IL-2 and IFN-γ, and enhancing the cytotoxic activity of Natural Killer (NK) cells.[2][3][4][5]
Caption: Lenalidomide binds to Cereblon (CRBN), a component of the CRL4 E3 ubiquitin ligase complex, leading to the degradation of neosubstrates like IKZF1/3 and subsequent tumor cell apoptosis. It also co-stimulates T-cells via the CD28 pathway, enhancing cytokine production and T-cell proliferation.
Experimental Protocols
Herein, we provide protocols for both CuAAC and SPAAC reactions. The choice of method will depend on the specific application, with SPAAC being preferred for reactions in biological systems due to the absence of a copper catalyst.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the conjugation of this compound to a terminal alkyne-functionalized molecule.
Materials and Reagents:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) and water
-
Purification system (e.g., preparative HPLC)
Reagent Preparation:
-
This compound Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne Solution: Prepare a 10 mM stock solution of the alkyne-containing molecule in anhydrous DMSO.
-
CuSO₄ Solution: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate Solution: Prepare a 1 M stock solution in deionized water. This solution should be freshly prepared before each use.
-
THPTA/TBTA Solution: Prepare a 100 mM stock solution in deionized water or DMSO.
Reaction Procedure:
-
In a clean reaction vial, add the this compound solution (e.g., 100 µL of 10 mM stock, 1 µmol, 1.0 equivalent).
-
Add the alkyne-functionalized molecule solution (1.0-1.2 equivalents).
-
Add DMSO and water to achieve a final solvent ratio of approximately 4:1 to 1:1 (DMSO:H₂O), ensuring all components remain dissolved. The final reactant concentration should be in the range of 1-10 mM.
-
If using a ligand, add THPTA or TBTA to the reaction mixture (5 equivalents relative to copper).
-
Add the CuSO₄ solution (0.1 equivalents, e.g., 1 µL of 100 mM stock for a 1 µmol scale reaction).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents, e.g., 1-2 µL of 1 M stock).
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS). The reaction is typically complete within 1-4 hours.
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final triazole-linked conjugate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol is for the copper-free conjugation of this compound to a strained alkyne, such as a DBCO-functionalized molecule.
Materials and Reagents:
-
This compound
-
DBCO-functionalized molecule of interest
-
Solvent: Anhydrous DMSO or DMF, or a biological buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., preparative HPLC or size-exclusion chromatography)
Reagent Preparation:
-
This compound Solution: Prepare a stock solution of the desired concentration (e.g., 10 mM) in a compatible solvent.
-
DBCO-functionalized Molecule Solution: Prepare a stock solution of the desired concentration (e.g., 10 mM) in a compatible solvent.
Reaction Procedure:
-
In a reaction vial, combine the this compound solution and the DBCO-functionalized molecule solution. A 1.5 to 5-fold molar excess of the azide is often recommended to drive the reaction to completion.
-
If necessary, adjust the final volume and concentration with additional solvent. For biological conjugations, the final concentration of DMSO should typically be kept below 5-10% (v/v).
-
Seal the vial and allow the reaction to proceed at room temperature or 37°C.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE for proteins). Reactions are typically complete within 2-12 hours.
Work-up and Purification:
-
For small molecule conjugates, purification can be achieved via standard methods like preparative HPLC.
-
For biomolecule conjugates, purification can be performed using size-exclusion chromatography or other appropriate protein purification techniques to remove excess reagents.
Experimental Workflow
Caption: A generalized workflow for the synthesis of lenalidomide conjugates via click chemistry, from reagent preparation to final product characterization.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the CuAAC and SPAAC reactions. Note that optimal conditions may vary depending on the specific alkyne substrate.
Table 1: CuAAC Reaction Parameters
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| Terminal Alkyne | 1.0 - 1.2 equivalents |
| Catalyst System | |
| CuSO₄ | 0.1 equivalents |
| Sodium Ascorbate | 1.0 - 2.0 equivalents |
| THPTA/TBTA (optional) | 0.5 equivalents |
| Reaction Conditions | |
| Solvent | DMSO/Water (e.g., 4:1) |
| Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
| Outcome | |
| Expected Yield | > 80% (after purification) |
| Purity (by HPLC) | > 95% |
Table 2: SPAAC Reaction Parameters
| Parameter | Value |
| Reactants | |
| This compound | 1.5 - 5.0 equivalents |
| DBCO-functionalized Molecule | 1.0 equivalent |
| Reaction Conditions | |
| Solvent | DMSO or PBS (with <10% DMSO) |
| Temperature | Room Temperature or 37°C |
| Reaction Time | 2 - 12 hours |
| Outcome | |
| Expected Yield | > 70% (after purification) |
| Purity (by HPLC/SDS-PAGE) | > 95% |
Table 3: Characterization Data for a Representative Lenalidomide-PEG1-Triazole Conjugate
| Analysis | Expected Result |
| Mass Spectrometry (MS) | |
| Calculated Mass (M+H)⁺ | [Calculated value for the specific conjugate] |
| Observed Mass (M+H)⁺ | Within ± 5 ppm of calculated mass |
| ¹H NMR | |
| Triazole Proton | Singlet at ~δ 7.5-8.5 ppm |
| Lenalidomide Protons | Characteristic peaks for the isoindolinone and piperidinedione rings |
| PEG Linker Protons | Characteristic peaks in the δ 3.5-4.5 ppm region |
| HPLC Purity | |
| Retention Time | Single major peak at the expected retention time |
| Purity | > 95% |
Conclusion
The click chemistry protocols described provide an efficient and versatile method for the synthesis of lenalidomide-containing conjugates. The choice between CuAAC and SPAAC allows for flexibility depending on the chemical nature of the substrates and the intended application. These methodologies are foundational for the development of novel targeted therapeutics, such as PROTACs, enabling the precise and stable incorporation of the lenalidomide E3 ligase ligand.
References
- 1. [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lymphomation.org [lymphomation.org]
Application Note: Designing and Synthesizing a BRD4 Degrader Using a Lenalidomide-PEG1-Azide Linker Strategy
Audience: Researchers, scientists, and drug development professionals.
Introduction Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering a path to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] A PROTAC consists of three key components: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers.[2] It plays a critical role in regulating the transcription of key oncogenes, such as c-MYC, making it a high-value target in oncology.[3][4] Lenalidomide (B1683929) is an immunomodulatory drug that functions as a "molecular glue," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[5][6][7] By incorporating Lenalidomide into a PROTAC, one can recruit CRBN to induce the ubiquitination and subsequent proteasomal degradation of the target protein.
This application note provides a detailed protocol for the design, synthesis, and validation of a BRD4-targeting PROTAC. The synthesis strategy employs a Lenalidomide-PEG1-azide E3 ligase-linker element, which can be readily coupled to an alkyne-modified BRD4-binding warhead via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[8][9]
Principle of the Method: PROTAC-Mediated BRD4 Degradation
The designed BRD4 degrader operates by inducing proximity between BRD4 and the CRL4-CRBN E3 ligase. The degrader's BRD4-binding moiety engages the BRD4 protein, while the Lenalidomide moiety binds to CRBN. This forms a ternary complex (BRD4-Degrader-CRBN), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4.[7] The resulting poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, freeing the degrader molecule to engage in further catalytic cycles of degradation.
Experimental Protocols
Protocol 1: Synthesis of BRD4 Degrader via Click Chemistry
This protocol outlines the coupling of a BRD4 binder containing a terminal alkyne (e.g., an analogue of JQ1) with this compound.
Materials:
-
BRD4 binder with a terminal alkyne handle (Warhead-Alkyne)
-
This compound (E3 Ligase Ligand-Linker)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvents: Dimethylformamide (DMF), Water
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Workflow:
Procedure:
-
In a clean vial, dissolve the Warhead-Alkyne (1.0 eq) and this compound (1.1 eq) in a 4:1 mixture of DMF and water.
-
Prepare fresh solutions of CuSO₄·5H₂O (0.1 eq in water) and sodium ascorbate (0.2 eq in water).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO and filter to remove any precipitates.
-
Purify the crude product using preparative reverse-phase HPLC.
-
Combine the pure fractions and lyophilize to yield the final BRD4 degrader as a solid.
-
Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.
Protocol 2: Western Blotting for BRD4 Degradation
This protocol is used to quantify the reduction in cellular BRD4 protein levels following treatment with the synthesized degrader.[10]
Materials:
-
Cancer cell line (e.g., MV-4-11, HeLa, MDA-MB-231)
-
Complete growth medium
-
Synthesized BRD4 Degrader (stock in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the BRD4 degrader in complete medium. Aspirate the old medium from the cells and add the medium containing the degrader or vehicle control (DMSO). Typical concentrations range from 1 nM to 10 µM.
-
Incubation: Incubate the cells for a specified time course (e.g., 4, 8, 16, or 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary anti-BRD4 antibody overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[1]
-
Analysis: Quantify band intensity using densitometry software. Normalize the BRD4 signal to the loading control (e.g., GAPDH).
Protocol 3: Proteasome Inhibition Rescue Assay
This experiment confirms that the observed loss of BRD4 is due to proteasomal degradation.
Procedure:
-
Follow the cell seeding and treatment setup as described in Protocol 2.
-
Create an additional experimental group. For this group, pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Carfilzomib) for 1-2 hours before adding the BRD4 degrader.[1]
-
Add the BRD4 degrader at a concentration known to cause significant degradation (e.g., the DC₅₀ or a higher concentration) to both the pre-treated and non-pre-treated wells.
-
Incubate for the standard treatment duration (e.g., 8 hours).
-
Harvest cell lysates and perform Western blotting as described in Protocol 2.
-
Analysis: A successful rescue is observed if the BRD4 protein level in the co-treatment group (Degrader + Proteasome Inhibitor) is significantly higher than in the group treated with the degrader alone.
Protocol 4: Cell Viability Assay
This assay measures the functional consequence of BRD4 degradation on cell proliferation and viability.
Materials:
-
96-well clear-bottom white plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well). Allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the BRD4 degrader (e.g., 11-point, 3-fold dilution).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Signal Reading: Measure luminescence using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
Data Presentation and Analysis
Quantitative data should be summarized in tables to facilitate comparison between different compounds or conditions.
Table 1: BRD4 Degradation Potency and Efficacy This table summarizes the key parameters derived from the Western blot dose-response experiment. DC₅₀ is the concentration of the degrader that results in 50% degradation of the target protein. Dₘₐₓ represents the maximum percentage of degradation achieved.
| Compound | Cell Line | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-Degrader-1 | MV-4-11 | 16 | 15.2 | >95% |
| Negative Control | MV-4-11 | 16 | >10,000 | <10% |
| Reference (dBET6) | MV-4-11 | 16 | 8.5 | >95% |
Table 2: Anti-proliferative Activity This table presents the IC₅₀ values from the cell viability assay, indicating the compound's effect on cell growth.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (nM) |
| BRD4-Degrader-1 | MV-4-11 | 72 | 25.8 |
| Negative Control | MV-4-11 | 72 | >10,000 |
| Reference (JQ1) | MV-4-11 | 72 | 150.4 |
Logical Workflow for Degrader Validation
The validation of a novel degrader should follow a logical progression from synthesis to functional characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lenalidomide - Wikipedia [en.wikipedia.org]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
Applications of Lenalidomide-PEG1-azide in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-PEG1-azide is a crucial chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It serves as a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to eliminate specific disease-causing proteins. This molecule incorporates the core structure of Lenalidomide (B1683929), which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a short polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) (N₃) group. The azide moiety enables the straightforward and efficient attachment of a target protein-binding ligand via "click chemistry," providing a modular platform for the development of potent and selective protein degraders for cancer research.
Mechanism of Action
PROTACs synthesized using this compound operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The resulting bifunctional molecule acts as a bridge, bringing a specific protein of interest (POI) into close proximity with the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. Lenalidomide itself is known to induce the degradation of specific "neosubstrates," such as the transcription factors IKZF1 and IKZF3, which are critical for the survival of multiple myeloma cells.[1][2] This inherent activity, combined with the targeted degradation of a chosen POI, offers a powerful dual therapeutic strategy.
Signaling Pathway
The signaling pathway initiated by a PROTAC synthesized from this compound is a key aspect of its function. The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Key Applications in Cancer Research
-
Targeted Degradation of Oncogenic Proteins: this compound is instrumental in creating PROTACs that can target and degrade a wide range of previously "undruggable" cancer-driving proteins, such as transcription factors and scaffolding proteins.
-
Overcoming Drug Resistance: PROTACs can degrade mutated proteins that are resistant to traditional small-molecule inhibitors. This provides a promising strategy to combat acquired drug resistance in various cancers.
-
Studying Protein Function: The ability to selectively and rapidly degrade a specific protein allows researchers to study its function in cancer biology with high temporal resolution.
-
Development of Novel Therapeutics: As a key building block, this compound facilitates the synthesis and screening of libraries of PROTACs to identify lead compounds for cancer drug development.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achieved). The anti-proliferative effects are often measured by the IC₅₀ (the concentration that inhibits 50% of cell growth).
Table 1: Representative Protein Degradation and Anti-Proliferative Activity of a Hypothetical PROTAC Synthesized with this compound
| Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
| BRD4 | HeLa | 25 | >95 | 50 |
| KRAS G12C | HCT116 | 100 | 90 | 150 |
| ERα | MCF-7 | 10 | >98 | 20 |
Note: The values presented are for illustrative purposes and will vary depending on the target protein, the specific ligand used, and the cell line.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general steps for conjugating an alkyne-modified target protein ligand to this compound.
Caption: Workflow for PROTAC synthesis via CuAAC.
Materials:
-
This compound
-
Alkyne-modified target protein ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Reverse-phase high-performance liquid chromatography (HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Nuclear magnetic resonance (NMR) spectrometer
Methodology:
-
Dissolve this compound (1.0 eq) and the alkyne-modified target protein ligand (1.1 eq) in a suitable solvent mixture (e.g., DMSO/water).
-
In a separate vial, prepare the catalyst solution by mixing CuSO₄ (0.1 eq) and TBTA (0.2 eq) in DMSO/water.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 eq) in water.
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction and purify the crude product by reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC product by LC-MS and NMR analysis.
Protocol 2: Western Blot for Measuring PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[3]
Materials:
-
Cancer cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (target protein and loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of a PROTAC on cancer cell proliferation and viability.[4][5]
Materials:
-
Cancer cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results and determine the IC₅₀ value.
-
Caption: Workflow for a typical MTT cell viability assay.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Lenalidomide-PEG1-azide in Novel PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than just inhibiting them.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] Lenalidomide (B1683929) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, and is widely used in the development of PROTACs.[2]
Lenalidomide-PEG1-azide is a functionalized derivative of lenalidomide that incorporates a single polyethylene (B3416737) glycol (PEG) unit as a linker, terminating in an azide (B81097) group. This building block is specifically designed for the modular and efficient synthesis of novel PROTACs using "click chemistry," a set of biocompatible and high-yield chemical reactions. The azide handle allows for straightforward conjugation to a POI ligand that has been functionalized with a terminal alkyne via either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] The inclusion of the PEG spacer can enhance the solubility and cell permeability of the resulting PROTAC.
These application notes provide detailed protocols for the synthesis of PROTACs using this compound and for the subsequent evaluation of their protein degradation activity.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 372.39 g/mol | [5] |
| Molecular Formula | C₁₇H₂₀N₆O₄ | [5] |
| CAS Number | 2399455-45-7 | [5] |
| Purity | ≥95% | [5] |
| Storage | Store at -20°C | [5] |
PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound involves the conjugation of the azide group with an alkyne-functionalized ligand of a target protein. This can be achieved through two primary click chemistry methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a PROTAC by conjugating this compound with an alkyne-functionalized POI ligand using a copper(I) catalyst.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or a mixture of tert-butanol (B103910) and water (1:1)
-
Deionized water
-
Reaction vial
-
Stir plate and stir bar
-
Analytical and preparative HPLC
-
Mass spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA ligand in deionized water or DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh immediately before use.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add this compound (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.2 equivalents).
-
Add a suitable solvent (e.g., DMSO) to achieve a final reaction concentration of approximately 5-10 mM with respect to the limiting reagent.
-
Add the THPTA or TBTA ligand solution (final concentration ~1.25 mM).
-
Add the CuSO₄ solution (final concentration ~0.25 mM).
-
-
Reaction Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate solution (final concentration ~5 mM) to initiate the reaction.
-
Seal the vial and stir the reaction mixture at room temperature for 1-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol 2: PROTAC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the synthesis of a PROTAC by conjugating this compound with a POI ligand functionalized with a strained alkyne (e.g., DBCO or BCN) without the need for a copper catalyst.
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO)-functionalized POI ligand
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction vial
-
Stir plate and stir bar
-
Analytical and preparative HPLC
-
Mass spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the strained alkyne-functionalized POI ligand in anhydrous DMSO.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve this compound (1.0 equivalent) and the strained alkyne-functionalized POI ligand (1.0-1.2 equivalents) in the reaction solvent (DMSO or DMF).
-
-
Reaction Incubation:
-
Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
-
Purification:
-
Once the reaction is complete, purify the final PROTAC directly from the reaction mixture using preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Evaluation of PROTAC-Induced Protein Degradation
The primary method for evaluating the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a cellular context. Western blotting is a widely used technique for this purpose, allowing for the quantification of target protein levels and the determination of key parameters such as DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[1]
Protocol 3: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture reagents
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
-
Densitometry software
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.1%.
-
Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve by plotting the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Quantitative Data Presentation
The efficacy of a PROTAC is summarized by its DC₅₀ and Dₘₐₓ values. Below is a representative table illustrating how to present such data for a hypothetical PROTAC synthesized using this compound targeting Bromodomain-containing protein 4 (BRD4).
Table 1: Degradation Activity of a Hypothetical BRD4-Targeting PROTAC (PROTAC-X) Synthesized with this compound in HEK293T cells after 24h treatment.
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-X | BRD4 | HEK293T | 15 | >95 |
Note: The data presented in this table is for illustrative purposes only and represents typical values for an effective Lenalidomide-based PROTAC.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis.
Caption: Experimental workflow for Western Blot analysis.
References
Application Notes and Protocols for Bioconjugation with Lenalidomide-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the bioconjugation of Lenalidomide-PEG1-azide to a target protein, such as a monoclonal antibody (mAb), for the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). Lenalidomide is an immunomodulatory agent that functions by inducing the degradation of specific target proteins through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. By conjugating Lenalidomide to a targeting moiety, it is possible to direct its protein degradation activity to specific cell types or tissues.
The protocols outlined below focus on the use of click chemistry, a highly efficient and bioorthogonal ligation strategy, for the conjugation of this compound to a protein that has been functionalized with a terminal alkyne or a strained cyclooctyne (B158145) group.[1][2][3] Two primary methods are described: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]
Mechanism of Action: Lenalidomide-Mediated Protein Degradation
Lenalidomide exerts its therapeutic effects by binding to the CRBN, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[5][6][7] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7][8][9] The degradation of these transcription factors is a key mechanism of action in the treatment of multiple myeloma and other B-cell malignancies.[5][9]
Caption: Lenalidomide signaling pathway.
Experimental Workflow Overview
The overall workflow for the bioconjugation of this compound to a target protein involves several key stages: protein modification to introduce a reactive handle (an alkyne or cyclooctyne), the click chemistry conjugation reaction, purification of the resulting conjugate, and comprehensive analytical characterization.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 6. beyondspringpharma.com [beyondspringpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lenalidomide Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]
Lenalidomide-PEG1-azide: A Key Building Block for Targeted Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Lenalidomide-PEG1-azide
This compound is a functionalized chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates three key components: the Lenalidomide moiety, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN); a single polyethylene (B3416737) glycol (PEG) unit that functions as a linker; and a terminal azide (B81097) group for chemical conjugation. This trifunctional nature makes it an invaluable tool for researchers engaged in targeted protein degradation, a novel therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.
The primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The azide group on this compound allows for its covalent attachment to a ligand for a specific POI through "click chemistry," a highly efficient and specific set of reactions.[1]
Supplier and Purchasing Information
For researchers looking to procure this compound, several reputable suppliers offer this compound. The following table summarizes key quantitative data from various vendors to facilitate comparison and purchasing decisions.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions | CAS Number |
| R&D Systems | Lenalidomide 4'-PEG1-azide | 7759 | C₁₇H₂₀N₆O₄ | 372.39 | ≥95% | Store at -20°C | 2399455-45-7 |
| MedChemExpress | This compound | HY-133139 | C₁₇H₂₀N₆O₄ | 372.38 | >98% | -80°C for 6 months; -20°C for 1 month | 2185795-67-7 |
| Tenova Pharma | Lenalidomide-CO-PEG1-C2-azide | Tnv0629 | C₁₈H₂₀N₆O₅ | 400.39 | ≥95% (HPLC) | Refrigerated | N/A |
Signaling Pathway: CRBN-Mediated Protein Degradation
This compound functions by hijacking the Cullin-RING E3 ubiquitin ligase complex containing Cereblon (CRL4-CRBN). In the context of a PROTAC, the Lenalidomide portion binds to CRBN, bringing the entire PROTAC-POI complex into proximity with the E3 ligase machinery. This leads to the transfer of ubiquitin molecules to the POI, initiating the cascade of events that results in its degradation by the proteasome.
Caption: CRBN-mediated protein degradation pathway initiated by a PROTAC.
Experimental Protocols
Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes the synthesis of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), using an alkyne-modified BRD4 inhibitor (e.g., JQ1-alkyne).
Materials:
-
This compound
-
JQ1-alkyne (or other alkyne-functionalized POI ligand)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (HPLC grade)
-
Reverse-phase HPLC for purification
Protocol:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve JQ1-alkyne in DMSO to a final concentration of 10 mM.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 100 mM solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine 10 µL of 10 mM this compound (1 equivalent) and 10 µL of 10 mM JQ1-alkyne (1 equivalent).
-
Add 5 µL of 100 mM THPTA solution.
-
Add 5 µL of 20 mM CuSO₄ solution and vortex briefly.
-
Initiate the reaction by adding 10 µL of 100 mM sodium ascorbate solution.
-
Vortex the reaction mixture and allow it to proceed at room temperature for 1-2 hours.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the resulting PROTAC using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC powder.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Caption: Experimental workflow for PROTAC synthesis using click chemistry.
Western Blot Protocol for Assessing PROTAC-Induced Protein Degradation
This protocol outlines the steps to evaluate the efficacy of the newly synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Human cell line expressing the target protein (e.g., HeLa cells for BRD4)
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a desired time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control and compare the levels in PROTAC-treated samples to the vehicle control to determine the extent of protein degradation.
-
These protocols provide a foundational framework for the synthesis and evaluation of PROTACs utilizing this compound. Researchers should optimize the reaction conditions and cellular assays based on their specific target protein and cell line.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Lenalidomide-PEG1-azide Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals using Lenalidomide-PEG1-azide in conjugation reactions. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during the two primary methods for conjugating an azide-functionalized molecule: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What are the key differences between CuAAC and SPAAC for my this compound conjugation?
A1: The primary difference lies in the requirement of a copper catalyst.
-
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This reaction utilizes a copper(I) catalyst to join a terminal alkyne with an azide (B81097). It is generally faster and uses readily available terminal alkynes. However, the copper catalyst can be cytotoxic, which may be a concern for certain downstream applications.[][2]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click chemistry method that uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide. The ring strain of the cyclooctyne provides the driving force for the reaction.[][4] It is ideal for biological systems where copper toxicity is a concern.[]
Q2: My this compound won't dissolve in my aqueous reaction buffer. What should I do?
A2: Lenalidomide (B1683929) has low solubility in aqueous buffers, especially at neutral to acidic pH.[5][6] To improve solubility, it is recommended to first dissolve the this compound in an organic solvent such as DMSO or DMF and then add it to your aqueous reaction mixture.[5] The final concentration of the organic solvent should be kept to a minimum to avoid negative effects on your biomolecules.
Q3: How should I store my this compound?
A3: For long-term storage, it is recommended to store this compound at -20°C or -80°C, protected from moisture and light.[7] Prepare fresh solutions of the reagent before each experiment to avoid degradation.
Q4: What is the mechanism of action of the lenalidomide component of my conjugate?
A4: Lenalidomide acts as a "molecular glue" that binds to the E3 ubiquitin ligase cereblon (CRBN).[8][9][10] This binding alters the substrate specificity of the CRBN E3 ligase complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3).[10][11][12]
Troubleshooting Failed Conjugation Reactions
Low or no yield is a common problem in conjugation reactions. The following tables provide potential causes and recommended solutions for both CuAAC and SPAAC reactions involving this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No or Low Product Yield | Ineffective copper(I) catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state.[13][14] | Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used in sufficient excess (typically 5-10 fold molar excess over copper). Prepare the Cu(I) catalyst in situ from a Cu(II) source like CuSO₄ and the reducing agent.[15][16] Degas your reaction mixture to remove oxygen.[13] |
| Inhibitory buffer components: Buffers containing primary amines (e.g., Tris) or chelating agents can interfere with the copper catalyst.[13] | Use non-coordinating buffers such as phosphate, HEPES, or bicarbonate.[13][15] | |
| Poor ligand choice or concentration: A copper-stabilizing ligand is crucial for an efficient reaction. | Use a ligand like THPTA or TBTA to stabilize the Cu(I) catalyst and increase the reaction rate. A 5:1 ligand to copper molar ratio is often recommended.[15][16] | |
| Inaccessible alkyne group: For biomolecules, the alkyne group may be buried within the folded structure. | Consider using a longer PEG linker on your alkyne-modified molecule. Perform the reaction under partially denaturing conditions if your biomolecule can tolerate it. | |
| Low reactant concentrations: The reaction rate is dependent on the concentration of both the azide and the alkyne. | Increase the concentration of one or both reactants. CuAAC reactions are generally more efficient at higher concentrations.[7] | |
| Formation of Byproducts | Oxidative homocoupling of the alkyne: This is a common side reaction when the reaction is exposed to oxygen, leading to the formation of a diacetylene byproduct.[13] | Maintain an inert atmosphere (e.g., by purging with argon or nitrogen) and use a sufficient excess of a reducing agent like sodium ascorbate (B8700270).[13] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No or Low Product Yield | Low reactivity of the cyclooctyne: Different strained alkynes (e.g., DBCO, BCN) have different reaction kinetics. | If the reaction is too slow, consider switching to a more reactive cyclooctyne derivative. |
| Steric hindrance: Bulky groups near the azide or the cyclooctyne can impede the reaction. | If possible, design your target molecule with the cyclooctyne attached via a longer, more flexible linker to reduce steric hindrance. | |
| Suboptimal reaction conditions: While SPAAC is robust, factors like pH and temperature can still influence the rate. | While the reaction can proceed at 4°C, incubating at room temperature (25°C) or 37°C can significantly increase the reaction rate.[7] Ensure the pH of the reaction buffer is within the optimal range for your biomolecule's stability. | |
| Degradation of reactants: The strained cyclooctyne can be susceptible to degradation, especially in the presence of nucleophiles. | Ensure proper storage of your cyclooctyne-modified molecule. Prepare fresh solutions before each experiment. | |
| Inconsistent Yields Between Batches | Variability in starting materials: The efficiency of labeling your target molecule with the cyclooctyne can vary. | Characterize the degree of labeling of your cyclooctyne-modified molecule for each batch to ensure consistency. Use fresh, high-quality reagents for each conjugation.[7] |
Experimental Protocols
The following are generalized starting protocols. Optimization may be required for your specific molecules and application.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Modified Protein
This protocol is a starting point for conjugating this compound to a protein that has been functionalized with a terminal alkyne.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in DMSO or DMF to create a 10 mM stock solution.
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to achieve a 10- to 50-fold molar excess over the protein. The final DMSO/DMF concentration should ideally be below 10%.
-
-
Prepare Catalyst Premix:
-
In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.[17] Let this stand for 1-2 minutes.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the protein-azide mixture to a final concentration of 5-10 mM.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 1-2 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Remove excess reagents and catalyst by size-exclusion chromatography (desalting column) or dialysis.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound to a DBCO-Modified Molecule
This protocol describes the conjugation of this compound to a molecule functionalized with a DBCO (Dibenzocyclooctyne) group.
Materials:
-
DBCO-modified molecule of interest
-
This compound
-
Reaction solvent (e.g., anhydrous DMSO or DMF for small molecules; aqueous buffer like PBS for biomolecules)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the DBCO-modified molecule in the chosen solvent to a desired concentration (e.g., 10 mM for a small molecule).
-
Dissolve this compound in the same solvent to an equimolar or slightly excess concentration.
-
-
Reaction:
-
Combine the solutions of the DBCO-modified molecule and this compound.
-
-
Incubation:
-
Incubate the reaction at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the specific DBCO derivative and the concentrations of the reactants. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
-
Purification:
-
Purify the conjugate using an appropriate method such as preparative HPLC for small molecules or size-exclusion chromatography for biomolecules.
-
Visualization of Key Processes
Experimental Workflow for CuAAC
References
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide as a molecular glue: Modulating human serum albumin self-interactions and aggregation - UCL Discovery [discovery.ucl.ac.uk]
- 10. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 11. go.drugbank.com [go.drugbank.com]
- 12. The novel mechanism of lenalidomide activity. | Broad Institute [broadinstitute.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Lenalidomide-PEG1-azide Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Lenalidomide-PEG1-azide click chemistry reactions.
Troubleshooting Guides
Low yield or reaction failure in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions is a common challenge. The following guide details potential issues, their causes, and recommended solutions to improve the outcome of your experiments.
Table 1: Common Issues and Solutions in this compound Click Chemistry
| Problem | Potential Cause(s) | Recommended Solution(s) & Optimization Parameters |
| Low or No Product Yield | 1. Catalyst Inactivity (Cu(I) Oxidation): The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by dissolved oxygen.[1] | a. Degas Solvents: Sparge all solvents (water, organic co-solvents) with an inert gas (Argon or Nitrogen) for 15-30 minutes before use.[2] b. Inert Atmosphere: Perform the reaction under a positive pressure of Argon or Nitrogen.[1][2] c. Use Excess Reducing Agent: Use a 5-10 fold molar excess of sodium ascorbate (B8700270) relative to the copper sulfate.[2] d. Order of Addition: Add the reducing agent (sodium ascorbate) last to the reaction mixture, after the copper and ligand have complexed.[2][3] |
| 2. Reagent Quality/Stoichiometry: Degradation of starting materials or incorrect molar ratios. | a. Verify Reagent Purity: Use fresh, high-purity this compound and alkyne-functionalized substrate. b. Optimize Stoichiometry: Start with a 1:1.2 molar ratio of the limiting reagent (e.g., alkyne-protein) to the excess reagent (this compound). Adjust as needed. | |
| 3. Poor Solubility: One or both reactants are not fully dissolved in the chosen solvent system.[4] | a. Co-solvents: Use a mixture of aqueous buffer and an organic co-solvent like DMSO, DMF, or t-butanol to ensure all reactants are in solution.[2][5] Acetonitrile (B52724) can also serve to stabilize the Cu(I) catalyst.[6] | |
| 4. Steric Hindrance: Bulky groups near the alkyne or azide (B81097) functionalities are impeding the reaction.[7] | a. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration (up to 24 hours) or gently heat the mixture (e.g., to 30-40°C).[8][9] b. Change Ligand: Some ligands are more effective at promoting reactions with sterically hindered substrates.[10][11] | |
| Presence of Side Products | 1. Alkyne Homocoupling (Glaser Coupling): Formation of a dimer from your alkyne-containing molecule.[2] | a. Use a Stabilizing Ligand: Employ a Cu(I)-stabilizing ligand such as TBTA or the water-soluble THPTA to prevent this side reaction.[2] A 5:1 ligand to copper ratio is often effective.[3] b. Control Copper Concentration: Use the lowest effective concentration of the copper catalyst (e.g., 50-100 µM). |
| 2. Oxidative Damage to Biomolecules: If conjugating to a protein or peptide, reactive oxygen species (ROS) generated by the Cu/ascorbate system can damage sensitive amino acid residues (e.g., Met, Cys, His).[4][12] | a. Use Protective Ligands: Ligands like THPTA can significantly reduce oxidative damage.[3] b. Alternative Reducing Agents: Consider using cysteine instead of ascorbate as the reducing agent, which can minimize oxidative degradation.[4] c. Minimize Reaction Time: Optimize conditions to achieve completion as quickly as possible. | |
| Difficulty in Purification | 1. Complex Reaction Mixture: The final product is mixed with unreacted starting materials, copper, ligand, and byproducts.[13] | a. Size-Exclusion Chromatography (SEC): Highly effective for separating larger PEGylated conjugates from smaller molecules like unreacted linkers, copper, and ligands.[14][] b. Reversed-Phase HPLC (RP-HPLC): Useful for purifying smaller molecule conjugates and for analytical assessment of purity.[] c. Ion-Exchange Chromatography (IEX): Can separate products based on changes in surface charge after PEGylation.[][16] |
| 2. Product Adsorption/Low Recovery: The PEGylated product may non-specifically bind to chromatography columns. | a. Column Passivation: Pre-treat the column with a blocking agent if non-specific binding is suspected. b. Adjust Buffer Conditions: Modify the pH or ionic strength of the elution buffer to improve recovery.[14] |
Experimental Protocols
Detailed Protocol: CuAAC for this compound Conjugation
This protocol provides a general methodology for the copper-catalyzed click reaction between an alkyne-functionalized molecule and this compound.
1. Reagent Preparation (Stock Solutions):
-
Alkyne-Substrate: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or aqueous buffer).
-
This compound: Prepare a 20 mM stock solution in dry DMSO.[7]
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 100 mM stock solution in deionized water. This water-soluble ligand is recommended for bioconjugations.[2]
-
Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. This solution must be made fresh immediately before use.
2. Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-substrate to your reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the this compound stock solution to the reaction mixture. A 1.5 to 2-fold molar excess over the alkyne-substrate is a good starting point.
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:Ligand is recommended to form the catalyst complex.[3] Let this mixture stand for 1-2 minutes.
-
Add the premixed catalyst solution to the main reaction tube containing the azide and alkyne. The final copper concentration should be between 100 µM and 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times that of the copper sulfate.[2][3]
3. Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C, though it may require a longer time.
-
Monitor the reaction progress by taking small aliquots at various time points (e.g., 1h, 4h, 12h) and analyzing them by LC-MS or RP-HPLC to observe the formation of the product and consumption of starting materials.[1]
4. Purification:
-
Once the reaction is complete, the crude mixture needs to be purified to remove the catalyst and excess reagents.
-
For Proteins/Large Biomolecules: Use size-exclusion chromatography (SEC) or dialysis to separate the large PEGylated conjugate from smaller components.[14][]
-
For Small Molecules: Use preparative RP-HPLC to purify the final conjugate.
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound click chemistry.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yields in CuAAC reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a high-yield reaction? The three most critical parameters are the exclusion of oxygen, the use of a stabilizing ligand, and the order of reagent addition. Oxygen rapidly deactivates the Cu(I) catalyst, so working under an inert atmosphere and using degassed solvents is crucial.[1][2] A stabilizing ligand like THPTA not only protects the catalyst from oxidation but also prevents side reactions and increases reaction rate.[2][17] Finally, adding the sodium ascorbate reducing agent last ensures the copper-ligand complex forms properly before reduction, preventing the precipitation of copper species.[2][3]
Q2: How do I choose the right solvent for my reaction? The ideal solvent or solvent system must dissolve all reaction components, including the (often hydrophobic) this compound, your alkyne-substrate, and the hydrophilic catalyst system. The CuAAC reaction is robust and works in many solvents.[2] For biomolecules, aqueous buffers (like PBS) are common, often with 10-30% of an organic co-solvent such as DMSO, DMF, or t-butanol to aid solubility of the PEG-linker.[5]
Q3: Can I perform this reaction without a copper-stabilizing ligand? While the reaction can proceed without a specialized ligand, it is not recommended for achieving high yields and clean products, especially with sensitive biomolecules.[18] Ligands accelerate the reaction, protect the catalyst from oxidation, and suppress the formation of side products like alkyne homodimers.[2][19][20] For bioconjugation, a ligand is considered essential to protect the biomolecule from oxidative damage.[3][12]
Q4: How can I confirm that the conjugation was successful? Successful conjugation can be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): This is the most direct method. An increase in the molecular weight of your starting alkyne-substrate corresponding to the mass of the this compound moiety confirms conjugation.
-
High-Performance Liquid Chromatography (HPLC): A successful reaction will show a new peak for the product, typically with a different retention time than the starting materials. This can also be used to assess the purity of the final product.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugations, ¹H-NMR can be used to identify the characteristic proton signals of the newly formed triazole ring, confirming the click reaction.[23]
Q5: What is the difference between CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC)? CuAAC, the reaction described here, uses a copper catalyst to join a terminal alkyne and an azide.[24] It is highly efficient but requires the removal of the potentially toxic copper catalyst post-reaction. SPAAC is a "copper-free" click chemistry that uses a strained cyclooctyne (B158145) (like DBCO or BCN) instead of a terminal alkyne.[25] The ring strain provides the driving force for the reaction, eliminating the need for a copper catalyst and making it highly suitable for applications in living cells where copper toxicity is a concern.[25] this compound can be used in both CuAAC and SPAAC reactions.[7][26]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Effects of a flexible alkyl chain on a ligand for CuAAC reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 17. glenresearch.com [glenresearch.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Click Chemistry [organic-chemistry.org]
- 25. benchchem.com [benchchem.com]
- 26. file.medchemexpress.com [file.medchemexpress.com]
Side reactions of the azide group in Lenalidomide-PEG1-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenalidomide-PEG1-azide. The focus is on identifying and mitigating potential side reactions of the azide (B81097) functional group to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a functionalized building block primarily used in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the Lenalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a PEG1 linker terminating in an azide group. This azide group serves as a reactive handle for "click chemistry," allowing for the covalent linkage to a target protein ligand that is functionalized with an alkyne or a strained cyclooctyne (B158145).
Q2: What are the intended "click chemistry" reactions for this compound?
The azide group is designed to participate in two main types of bioorthogonal "click" reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction where the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a triazole. This method is preferred for applications in living systems due to the cytotoxicity of copper catalysts.[1][2]
Q3: What is the most common and significant side reaction of the azide group in this molecule?
The most critical side reaction to be aware of is the reduction of the azide to a primary amine (-NH₂) . This can occur in the presence of certain reducing agents commonly used in bioconjugation protocols, leading to the formation of Lenalidomide-PEG1-amine, which will not undergo the desired click reaction.
Q4: Which specific reagents can cause the unwanted reduction of the azide?
-
Phosphines: Trivalent phosphines, such as Tris(2-carboxyethyl)phosphine (TCEP) , are often used to reduce disulfide bonds in proteins prior to conjugation. However, TCEP can efficiently reduce azides to amines via the Staudinger reduction .[][4][5]
-
Thiols: High concentrations of thiols, particularly dithiothreitol (DTT) , can also lead to the slow reduction of the azide group.[6][7] While less reactive than TCEP, prolonged exposure or elevated temperatures can result in significant conversion to the amine.
Q5: How can I prevent the reduction of the azide group?
To prevent this unwanted side reaction:
-
Avoid TCEP: When working with azide-containing molecules, avoid using TCEP as a reducing agent for disulfide bonds.
-
Use DTT with caution: If a reducing agent is necessary, use DTT at the lowest effective concentration and for the shortest possible time. It is advisable to remove excess DTT before adding the azide-functionalized molecule. DTT is generally considered a preferable reducing agent over TCEP when working with azides.
-
Reaction Order: If both reduction of a biomolecule and click chemistry are required, perform the reduction and subsequent removal of the reducing agent before introducing this compound.
Troubleshooting Guides
Problem 1: Low or No Yield in CuAAC Reaction
| Potential Cause | Troubleshooting Steps |
| Inactivated Copper(I) Catalyst | The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by oxygen. Ensure the reaction is performed under an inert atmosphere (nitrogen or argon). Use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate). |
| Poor Quality of Reagents | Ensure the alkyne-functionalized molecule is pure and has not degraded. Use high-purity solvents and reagents. |
| Suboptimal Reaction Conditions | The reaction is sensitive to pH, temperature, and solvent. The optimal pH range is typically 4-12.[8] Common solvent systems include mixtures of water with t-BuOH, DMSO, or DMF. Optimize the reaction temperature; while often run at room temperature, gentle heating may be required for sterically hindered substrates. |
| Presence of Copper Chelators | Buffers containing chelating agents like EDTA will sequester the copper catalyst. Use non-chelating buffers. |
| Oxidative Homocoupling of Alkynes | This side reaction can occur in the presence of Cu(II) and oxygen. Maintaining anaerobic conditions and using a slight excess of the reducing agent can minimize this.[8] |
Problem 2: Low or No Yield in SPAAC Reaction
| Potential Cause | Troubleshooting Steps |
| Degradation of Strained Cyclooctyne | Strained cyclooctynes can be unstable over long periods. Use fresh or properly stored (desiccated, protected from light) reagents. |
| Steric Hindrance | The accessibility of the azide and the cyclooctyne can impact the reaction rate. If possible, consider a longer PEG linker on either the Lenalidomide or the target protein ligand to increase accessibility. |
| Incorrect Solvent | While SPAAC is robust, the choice of solvent can influence the reaction kinetics. Protic solvents are generally well-tolerated. Ensure both reactants are fully dissolved. |
| Low Reactant Concentrations | SPAAC is a bimolecular reaction, and low concentrations will lead to slow reaction rates. If possible, increase the concentration of the reactants. |
Problem 3: Unintended Formation of Lenalidomide-PEG1-amine
| Potential Cause | Troubleshooting Steps |
| Presence of Phosphines (e.g., TCEP) | As detailed in the FAQs, TCEP will reduce the azide. Immediately cease using TCEP in any reaction step involving the azide-containing molecule. |
| Presence of Thiols (e.g., DTT) | High concentrations or prolonged incubation with DTT can reduce the azide. Minimize DTT concentration and incubation time. Purify the biomolecule to remove DTT before adding this compound. |
| Contaminated Reagents | Ensure that no reducing agents are carried over from previous experimental steps. |
Quantitative Data Summary
The stability of the azide group is crucial for successful conjugation. While specific quantitative data for this compound is not publicly available, the following table summarizes the expected stability based on the behavior of similar aryl-PEG-azide compounds.
| Condition | Stability of Azide Group | Potential Side Reactions |
| pH Range | Stable in the range of pH 4-12.[8] | Extreme pH (<3 or >13) can lead to hydrolysis of the Lenalidomide core or the PEG linker. |
| Temperature | Generally stable at room temperature and up to 50-60°C for several hours. Avoid prolonged heating at high temperatures. | Thermal decomposition of the azide can occur at elevated temperatures, though this is less of a concern for aryl azides compared to alkyl azides. |
| Reducing Agents | TCEP: Rapidly reduced to an amine. DTT: Slowly reduced to an amine, rate is concentration-dependent. | Staudinger reduction. |
| Copper(II) Sulfate (B86663) / Sodium Ascorbate (B8700270) | Stable under typical CuAAC conditions. | The primary reaction is the desired cycloaddition. |
| Strained Cyclooctynes (DBCO, BCN) | Stable under typical SPAAC conditions. | The primary reaction is the desired cycloaddition. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the conjugation of this compound to an alkyne-functionalized protein.
Materials:
-
This compound
-
Alkyne-functionalized protein
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare this solution fresh).
-
-
Prepare Protein Solution:
-
Dissolve the alkyne-functionalized protein in PBS to a final concentration of 1-5 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the protein solution.
-
Add the this compound stock solution to achieve a 5-20 fold molar excess over the protein.
-
Prepare a premix of the copper catalyst by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the copper/ligand premix to the reaction tube to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.
-
-
Purification:
-
Remove unreacted small molecules and the copper catalyst using size-exclusion chromatography (e.g., a desalting column) or dialysis against a buffer containing EDTA to chelate any remaining copper.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a general guideline for the copper-free conjugation of this compound to a DBCO-functionalized protein.
Materials:
-
This compound
-
DBCO-functionalized protein
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Prepare Protein Solution:
-
Dissolve the DBCO-functionalized protein in PBS to a final concentration of 1-5 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the protein solution.
-
Add the this compound stock solution to achieve a 3-10 fold molar excess over the protein. Ensure the final concentration of DMSO is below 10% (v/v) to avoid protein denaturation.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE if the conjugate has a significant mass shift.
-
-
Purification:
-
Purify the conjugated protein from unreacted this compound using size-exclusion chromatography or dialysis.
-
Visualizations
Caption: A logical workflow for PROTAC synthesis using this compound and a key troubleshooting consideration.
Caption: Signaling pathway diagram illustrating the desired reaction versus the primary side reaction of the azide group.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Staudinger Reaction [organic-chemistry.org]
- 6. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]
- 7. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purification of Lenalidomide-PEG1-Azide Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Lenalidomide-PEG1-azide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary purification technique for this compound?
A1: The recommended primary purification technique for this compound, a polar small molecule, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This method separates compounds based on their hydrophobicity and is highly effective for purifying polar molecules like PEGylated compounds. A C18 column is a common and suitable stationary phase for this purpose.
Q2: What are the most common impurities I should expect in my crude this compound product?
A2: The most common impurities in a crude this compound reaction mixture typically include:
-
Unreacted Lenalidomide: The starting material that has not reacted with the PEG1-azide linker.
-
Unreacted PEG1-azide linker: Excess linker that remains after the reaction.
-
Reaction byproducts: Depending on the coupling chemistry used to synthesize the product, various side products may be present. For example, if a coupling agent like HATU is used for amide bond formation, byproducts from the reagent itself can be an impurity.
-
Degradation products: Lenalidomide can be susceptible to degradation under certain conditions (e.g., strong basic or acidic conditions).[1]
Q3: What are the key physicochemical properties of this compound that I should be aware of during purification?
A3: Key properties of this compound include:
-
Molecular Weight: Approximately 372.38 g/mol .
-
Polarity: The presence of the PEG1 linker and the azide (B81097) group increases the polarity of the molecule compared to Lenalidomide. This high polarity dictates the choice of chromatographic conditions.
-
Solubility: Lenalidomide is soluble in organic solvents like DMSO and DMF and has limited solubility in aqueous buffers. The PEG linker in this compound is expected to improve its aqueous solubility.
Q4: Can I use normal-phase chromatography for purification?
A4: While possible, normal-phase chromatography is generally less suitable for highly polar compounds like this compound. These compounds tend to adsorb very strongly to the polar stationary phase (e.g., silica (B1680970) gel), leading to poor peak shapes and difficult elution. Reverse-phase HPLC is the more robust and recommended method.
Q5: How should I handle the purified this compound product after HPLC?
A5: After collecting the pure fractions from preparative HPLC, which are typically in a mixture of water and organic solvent (e.g., acetonitrile (B52724) or methanol), the product should be isolated. A common and effective method is lyophilization (freeze-drying) . This process removes the solvents to yield the final product as a stable, dry powder.
Troubleshooting Guides
Reverse-Phase HPLC Purification: Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Product from Impurities | Inappropriate Mobile Phase Gradient: The gradient may be too steep, causing co-elution. | Optimize the gradient by making it shallower to increase the separation between peaks. |
| Incorrect Mobile Phase pH: The ionization state of the product and impurities can affect retention. | Adjust the pH of the aqueous mobile phase. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can improve peak shape and resolution for amine-containing compounds. | |
| Column Overload: Injecting too much crude product can lead to broad, overlapping peaks. | Reduce the amount of sample injected onto the column. | |
| Peak Tailing | Secondary Interactions with Silica: Residual silanol (B1196071) groups on the silica-based C18 column can interact with basic functional groups on the analyte. | Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in a low concentration (e.g., 0.1%) to block the active silanol groups. Alternatively, use a base-deactivated column. |
| Column Degradation: The stationary phase may be degrading, especially if used outside the recommended pH range. | Replace the column and ensure the mobile phase pH is within the column's stable range (typically pH 2-8 for silica-based columns). | |
| Peak Fronting | Sample Overload: Injecting too much sample can lead to this peak shape distortion. | Decrease the sample concentration or injection volume. |
| Poor Sample Solubility: The sample may not be fully dissolved in the injection solvent. | Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase composition. | |
| Variable Retention Times | Inconsistent Mobile Phase Composition: Issues with the HPLC pump's mixing or improperly prepared mobile phases. | Ensure accurate mobile phase preparation and proper functioning of the HPLC solvent delivery system. |
| Column Temperature Fluctuations: Changes in ambient temperature can affect retention times. | Use a column oven to maintain a constant and controlled temperature. | |
| Column Equilibration: Insufficient equilibration time between runs. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. | |
| High Backpressure | Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit. | Filter all samples and mobile phases before use. If a blockage occurs, try back-flushing the column (if the manufacturer allows) or replace the frit. |
| Precipitation in the System: The sample or buffer may be precipitating in the HPLC system. | Ensure the sample and any buffers are soluble in the mobile phase. |
Quantitative Data
The following table summarizes typical purity and yield data that can be expected from the preparative RP-HPLC purification of PEGylated small molecules like this compound.
| Purification Stage | Parameter | Typical Value | Notes |
| Crude Product | Purity (by analytical HPLC) | 20-70% | Highly dependent on the success of the synthesis and work-up. |
| After Preparative RP-HPLC | Purity (by analytical HPLC) | >95% | Can often reach >98% with optimized conditions. |
| Yield | 50-80% | Recovery depends on the degree of separation from impurities and the efficiency of fraction collection. | |
| Final Product (after Lyophilization) | Purity (by analytical HPLC) | >95% | Purity should be maintained after lyophilization. |
| Overall Yield | 40-70% | This is the yield calculated from the crude product to the final, isolated pure compound. |
Experimental Protocols
Protocol 1: Preparative Reverse-Phase HPLC Purification of this compound
This protocol provides a representative method for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude product.
1. Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Crude this compound product
-
Solvent for sample dissolution (e.g., DMSO or a mixture of Mobile Phase A and B)
2. Sample Preparation:
-
Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., DMSO).
-
If possible, dilute the dissolved sample with Mobile Phase A to ensure compatibility with the initial HPLC conditions.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
3. HPLC Method:
-
Flow Rate: 20 mL/min
-
Detection Wavelength: 254 nm and 280 nm
-
Column Temperature: Ambient or 30 °C
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 5 10 35 90 40 90 41 10 | 50 | 10 |
4. Purification Procedure:
-
Equilibrate the column with 10% Mobile Phase B for at least 20 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient method and monitor the chromatogram.
-
Collect fractions corresponding to the main product peak. The product is expected to elute as the mobile phase becomes more organic (higher %B).
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions.
5. Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Freeze the remaining aqueous solution using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen sample until a dry, fluffy powder is obtained.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for HPLC purification issues.
References
Technical Support Center: Confirmation of Lenalidomide-PEG1-Azide Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the successful conjugation of Lenalidomide (B1683929) to a PEG1-azide linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to confirm the conjugation of Lenalidomide to PEG1-azide?
A1: The primary analytical methods for confirming the conjugation are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides orthogonal information to verify the successful formation of the conjugate.
Q2: What is the expected mass increase upon successful conjugation?
A2: The expected mass increase corresponds to the mass of the PEG1-azide linker minus the mass of a hydrogen atom from the amine group of Lenalidomide where the conjugation occurs. The molecular weight of Lenalidomide is approximately 259.26 g/mol , and the molecular weight of Lenalidomide-PEG1-azide is approximately 372.39 g/mol .[1]
Q3: How can I be sure that the azide (B81097) functionality is present in my conjugate?
A3: FTIR spectroscopy is the most direct method to confirm the presence of the azide group. A characteristic sharp absorption peak should be observed around 2100 cm⁻¹.[2]
Q4: My NMR spectrum is complex. How can I confirm the presence of the PEG1-azide linker?
A4: In the ¹H NMR spectrum, you should look for new signals corresponding to the ethylene (B1197577) glycol protons of the PEG linker, typically appearing in the range of 3.5-4.0 ppm.[3][4][5] The presence of these peaks, along with the characteristic signals of Lenalidomide, indicates successful conjugation.
Analytical Method Troubleshooting Guides
Mass Spectrometry (MS)
Expected Outcome: A mass spectrum showing a peak corresponding to the molecular weight of this compound (approximately 372.39 g/mol ).
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| No peak corresponding to the conjugate mass | Incomplete or failed conjugation reaction. | - Verify the reaction conditions (temperature, time, reagents).- Use a different analytical technique (e.g., HPLC) to assess the reaction mixture. |
| Ionization issues in the mass spectrometer. | - Optimize ionization source parameters (e.g., electrospray voltage).- Try a different ionization method (e.g., APCI). | |
| Low concentration of the conjugate. | - Concentrate the sample before analysis. | |
| Multiple unexpected peaks | Presence of unreacted starting materials or byproducts. | - Purify the sample using chromatography (e.g., HPLC, column chromatography). |
| In-source fragmentation. | - Reduce the energy in the ion source (e.g., lower cone voltage). | |
| Low signal intensity | Poor sample preparation. | - Ensure the sample is free of salts and other contaminants. |
| Instrument not properly calibrated. | - Calibrate the mass spectrometer using a known standard. |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the conjugate.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan to detect the parent ion of the conjugate.
-
Fragmentation (MS/MS): Select the parent ion of the conjugate and apply collision energy to observe characteristic fragment ions. The fragmentation of lenalidomide typically yields a major product ion around m/z 149.[6][7]
-
High-Performance Liquid Chromatography (HPLC)
Expected Outcome: A chromatogram showing a new peak with a different retention time compared to the starting materials (Lenalidomide and PEG1-azide linker).
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| No new peak observed | Incomplete or failed reaction. | - Allow the reaction to proceed for a longer duration or adjust reaction conditions. |
| Co-elution of the product with starting materials. | - Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column). | |
| Broad or tailing peaks | Poor column condition. | - Flush or replace the HPLC column. |
| Inappropriate mobile phase pH. | - Adjust the pH of the mobile phase to ensure proper ionization of the analyte. | |
| Multiple peaks | Incomplete reaction or presence of impurities. | - Analyze each peak by mass spectrometry to identify the components. |
Experimental Protocol: HPLC Reaction Monitoring
-
Sample Preparation: At different time points of the reaction, take a small aliquot and quench it. Dilute the sample with the mobile phase.
-
Chromatographic Conditions:
-
Data Analysis: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the new product peak over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Outcome: An NMR spectrum displaying characteristic peaks for both the Lenalidomide and the PEG1-azide moieties.
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| Absence of PEG signals | Failed conjugation. | - Re-evaluate the reaction setup and reagents. |
| Broad or unresolved peaks | Sample aggregation or low purity. | - Purify the sample. - Use a different NMR solvent or adjust the temperature. |
| Overlapping signals | Insufficient magnetic field strength. | - Use a higher field NMR spectrometer for better resolution. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected Outcome: An FTIR spectrum showing the characteristic azide peak.
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| No azide peak at ~2100 cm⁻¹ | Absence of the azide group in the final product. | - Confirm the identity of the PEG1-azide starting material. |
| Low concentration of the azide group. | - Use a more concentrated sample. | |
| Broad or weak azide peak | Sample preparation issues. | - Ensure the sample is properly prepared (e.g., as a thin film or KBr pellet).[11][12] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Thin Film: Dissolve the sample in a volatile solvent and cast a thin film on a salt plate (e.g., NaCl, KBr).
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a pellet.[11]
-
-
Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the sharp, strong absorption band around 2100 cm⁻¹, which is characteristic of the azide (-N₃) stretching vibration.[2]
Data Summary
Quantitative Data for this compound Conjugation
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) |
| Lenalidomide | C₁₃H₁₃N₃O₃ | ~259.26 |
| This compound | C₁₇H₂₀N₆O₄ | ~372.39[1] |
Visualizations
DOT Script for Experimental Workflow
References
- 1. Lenalidomide 4'-PEG1-azide | Degrader Building Blocks: R&D Systems [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. compoundchem.com [compoundchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abap.co.in [abap.co.in]
- 9. WO2011064574A1 - Hplc method for detecting lenalidomide - Google Patents [patents.google.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0014623) [hmdb.ca]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. eng.uc.edu [eng.uc.edu]
Validation & Comparative
Validating the Biological Activity of Lenalidomide-PEG1-Azide PROTACs: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comprehensive comparison of the biological activity of PROTACs constructed using the Lenalidomide-PEG1-azide building block, focusing on the well-characterized target, Bromodomain-containing protein 4 (BRD4). The performance of these PROTACs will be compared with alternative BRD4 degraders, supported by experimental data and detailed protocols for validation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Lenalidomide-based PROTACs function by co-opting the cell's natural protein disposal machinery. These heterobifunctional molecules consist of a ligand that binds to the target protein (e.g., a BRD4 inhibitor), a linker (e.g., PEG1), and a ligand that recruits an E3 ubiquitin ligase. Lenalidomide and its derivatives are known to bind to the Cereblon (CRBN) E3 ligase.[1][2] By forming a ternary complex between the target protein, the PROTAC, and the E3 ligase, the PROTAC brings the target in close proximity to the ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4]
Figure 1. Mechanism of action for a Lenalidomide-based PROTAC.
Performance Comparison of BRD4-Targeting PROTACs
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following table summarizes the degradation performance of a representative Lenalidomide-based BRD4 PROTAC and compares it with other well-established BRD4 degraders, ARV-825 and MZ1.
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 4 | Lenalidomide | BRD4 | MV-4-11 | pM range | >90 | [3] |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | MDA-MB-231 | ~1 | >95 | [5] |
| MZ1 | VHL Ligand | BRD4 | HeLa | ~1 | >90 | [6] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
Accurate and reproducible experimental protocols are crucial for validating the biological activity of PROTACs. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
1. Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer, MV-4-11 for leukemia) in appropriate media and conditions.[4]
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[7]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.[7]
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
4. Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
Figure 2. Experimental workflow for Western Blot analysis.
Proteomics-Based Selectivity Analysis
Mass spectrometry-based proteomics is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.
1. Sample Preparation:
-
Treat cells with the PROTAC at a concentration around its DC50 value and a vehicle control.
-
Harvest and lyse the cells, and quantify the protein concentration.
2. Protein Digestion and Labeling:
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags - TMT) for multiplexed analysis.
3. LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to identify and quantify the relative abundance of each protein across the samples.
4. Data Analysis:
-
Use specialized software to identify proteins and quantify changes in their abundance following PROTAC treatment.
-
Generate volcano plots to visualize proteins that are significantly up- or downregulated, confirming on-target degradation and identifying potential off-target effects.
Figure 3. Workflow for proteomics-based selectivity analysis.
Conclusion
The validation of the biological activity of this compound PROTACs requires a multi-faceted approach. While specific data for PROTACs using this exact linker may be limited in publicly available literature, the established methodologies for evaluating Lenalidomide-based degraders provide a robust framework for their characterization. By employing quantitative Western blotting for degradation potency and comprehensive proteomic analysis for selectivity, researchers can effectively assess the performance of these novel molecules and compare them to existing alternatives. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals in the pursuit of novel and effective targeted protein degraders.
References
A Head-to-Head Battle: Lenalidomide-PEG1-azide vs. Thalidomide-Based Linkers for PROTACs
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of linker technology is a critical determinant of success. This guide provides an in-depth, objective comparison of two widely used classes of Cereblon (CRBN) E3 ligase-recruiting linkers for Proteolysis Targeting Chimeras (PROTACs): Lenalidomide-PEG1-azide and traditional thalidomide-based linkers. By examining key performance data and providing detailed experimental methodologies, this document aims to equip researchers with the necessary information to make informed decisions in the design and optimization of novel protein degraders.
At a Glance: Key Differences and Performance
Both lenalidomide (B1683929) and thalidomide (B1683933) are well-established ligands for the CRBN E3 ubiquitin ligase, a cornerstone of many successful PROTACs.[1] The fundamental difference lies in the chemical scaffold, with lenalidomide being a derivative of thalidomide. This seemingly subtle distinction can have significant implications for the resulting PROTAC's efficacy, stability, and physicochemical properties.
Lenalidomide-based PROTACs have demonstrated the potential for picomolar potency in degrading target proteins, suggesting a possible advantage in efficacy over their thalidomide-based counterparts in certain contexts.[1] Furthermore, the chemical structure of lenalidomide may contribute to improved metabolic and chemical stability, a crucial factor for the in vivo performance of a PROTAC.[1]
The this compound linker offers a distinct advantage in its synthetic utility. The terminal azide (B81097) group facilitates "click chemistry," a highly efficient and specific conjugation method, allowing for the straightforward attachment of a protein of interest (POI) ligand. This modularity can significantly streamline the synthesis of PROTAC libraries for screening and optimization.
Quantitative Performance Data
The following table summarizes comparative data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in oncology. This data highlights the degradation efficiency (DC50 and Dmax) of PROTACs utilizing either a thalidomide-based or a lenalidomide-based linker.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | Unspecified | BRD4 | 0.1 - 0.3 | >90 | [1] |
| PROTAC 2 | Lenalidomide | Unspecified | BRD4 | pM range | >90 | [1] |
| PROTAC 3 | Lenalidomide | Unspecified | BRD4 | Unspecified | >90 | [1] |
Note: The specific linker details for the PROTACs in this table were not fully disclosed in the source material but serve as a valuable head-to-head comparison of the E3 ligase recruiting moieties.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are representative protocols for the synthesis of the linker-E3 ligase ligand conjugates and the assessment of protein degradation.
Synthesis of a Thalidomide-Based Linker (Thalidomide-CH2CONH-C3-COOH)
This protocol outlines a multi-step synthesis of a functionalized thalidomide derivative for PROTAC assembly.[2]
Step 1: Synthesis of N-Phthaloyl-L-glutamine
-
React L-glutamine with phthalic anhydride (B1165640) in a suitable solvent.[2]
Step 2: Synthesis of Thalidomide
-
To the N-Phthaloyl-L-glutamine solution, add 1,1'-carbonyldiimidazole (B1668759) (CDI).
-
Heat the reaction mixture to reflux.
-
Cool the mixture to allow thalidomide to crystallize.
-
Filter and wash the crystals.
Step 3: Synthesis of 4-Aminothalidomide
-
This intermediate is often derived from pomalidomide.[2]
Step 4: Coupling of 4-Aminothalidomide with a Linker Precursor
-
Dissolve the carboxylic acid-containing linker precursor in dimethylformamide (DMF).[2]
-
Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIEA).[2]
-
Add 4-aminothalidomide to the reaction mixture and stir at room temperature.[2]
-
Work up the reaction by quenching with water and extracting the product.[2]
Step 5: Deprotection of the Linker
-
Dissolve the protected thalidomide-linker conjugate in a suitable solvent (e.g., dichloromethane).[2]
-
Add a strong acid (e.g., trifluoroacetic acid) to remove the protecting group (e.g., Boc).[2]
-
Remove the solvent and excess acid under reduced pressure to yield the final product.[2]
General Synthesis of Lenalidomide-Based Linkers
The synthesis of lenalidomide-based linkers typically involves the alkylation or acylation of the 4-amino group of lenalidomide.[1] For this compound, this would involve reacting lenalidomide with a PEG1 linker containing a reactive group on one end and an azide on the other, often under basic conditions.
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
Visualizing the Mechanisms
To better understand the underlying biological processes and experimental workflows, the following diagrams have been generated using Graphviz (DOT language).
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: The role of the CRL4-CRBN complex in PROTAC-mediated degradation.
Conclusion
The choice between this compound and thalidomide-based linkers for PROTAC development is a multifaceted decision that depends on the specific research goals. Lenalidomide-based PROTACs may offer advantages in terms of degradation potency and physicochemical stability. The PEG1-azide functionalization of the lenalidomide linker provides a streamlined and efficient method for PROTAC synthesis via click chemistry.
Conversely, thalidomide-based linkers have a longer history of use and a wealth of associated literature. The optimal choice will ultimately be determined by empirical testing and careful consideration of the target protein, the desired pharmacokinetic profile, and the synthetic strategy. This guide provides a foundational understanding to aid researchers in making these critical decisions, thereby accelerating the development of novel and effective protein degraders.
References
A Comparative Guide to E3 Ligase Linkers: Evaluating Lenalidomide-PEG1-azide in the PROTAC Landscape
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the thoughtful selection of its three core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them. This guide provides an objective comparison of Lenalidomide-PEG1-azide, a widely used Cereblon (CRBN) E3 ligase ligand-linker conjugate, with other classes of E3 ligase linkers, supported by experimental data and detailed methodologies.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is far more than a simple spacer; it is an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1][2][3] Its chemical composition, length, and rigidity are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein.[4] Key performance metrics for PROTACs include DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation), both of which are profoundly influenced by the linker's characteristics.[5][6]
This compound: A Versatile Building Block
Lenalidomide (B1683929) is a well-established ligand for the CRBN E3 ligase.[3][7] this compound is a functionalized derivative that incorporates the lenalidomide moiety, a short polyethylene (B3416737) glycol (PEG) linker, and a terminal azide (B81097) group. This combination offers several advantages:
-
CRBN Recruitment: The lenalidomide component effectively hijacks the CRBN E3 ligase, one of the most successfully utilized E3 ligases in PROTAC development.[4]
-
PEG Linker Properties: The single PEG unit enhances the hydrophilicity and solubility of the PROTAC, which can be a significant challenge for these high-molecular-weight molecules.[3][8] PEG linkers are also known for their flexibility, which can facilitate the formation of a productive ternary complex.[4][8]
-
Azide Functionality for "Click" Chemistry: The terminal azide group is a key feature, enabling rapid and efficient PROTAC synthesis through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[9][10] This modular approach allows for the facile generation of PROTAC libraries with diverse POI ligands to accelerate structure-activity relationship (SAR) studies.[11]
Comparative Analysis of E3 Ligase Linkers
The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical evaluation of various linker types.[5] Below is a comparison of different linker classes, with supporting data from studies on well-characterized targets like BRD4.
Flexible Linkers: PEG vs. Alkyl Chains
PEG and alkyl chains are the most common flexible linkers used in PROTAC design. Their flexibility can be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.
| Linker Type | Linker Composition | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| PEG | 3 PEG units | CRBN (self-degradation) | CRBN | HEK293T | Weak degradation | Not specified | [5] |
| Alkyl | 9-atom alkyl chain | CRBN (self-degradation) | CRBN | HEK293T | Concentration-dependent decrease | Not specified | [5] |
| PEG | 16-atom PEG linker | Estrogen Receptor α (ERα) | Not specified | Not specified | More potent than 12-atom linker | Not specified | [3] |
| PEG | 12-atom PEG linker | Estrogen Receptor α (ERα) | Not specified | Not specified | Effective | Not specified | [3] |
| Alkyl/Ether | 21 atoms | TBK1 | VHL | Not specified | 3 nM | 96% | [5] |
| Alkyl/Ether | <12 atoms | TBK1 | VHL | Not specified | No degradation | - | [5] |
Table 1: Comparison of PEG and Alkyl Linkers. This table summarizes data from different studies, highlighting the impact of linker composition and length on degradation efficiency.
Studies have shown that for some targets, alkyl linkers can lead to more potent degradation than PEG linkers of a similar length, as seen in the self-degradation of CRBN.[5] However, the hydrophilicity and flexibility of PEG linkers often make them a favorable starting point in PROTAC design. The length of the PEG chain is a critical parameter to optimize, with studies on ERα and TBK1 demonstrating that a "Goldilocks" principle often applies, where both excessively short and long linkers can be detrimental to activity.[3][5]
Rigid and Clickable Linkers
To improve upon the sometimes-unfavorable pharmacokinetic properties of highly flexible linkers, more rigid and "clickable" linkers have been developed. The triazole ring formed during "click chemistry" is metabolically stable and can be considered a component of a rigid linker strategy.[5] Rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to increased potency and selectivity.
| Linker Type | PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 | Reference |
| Flexible (PEG) | Parent PROTAC 54 | Androgen Receptor (AR) | Not specified | 22Rv1 | Exhibited degradation | [5] |
| Rigid (Disubstituted Alkyne) | PROTAC 55 | Androgen Receptor (AR) | Not specified | 22Rv1 | More potent than flexible linker | [5] |
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor Degradation. This table illustrates that a more rigid linker can lead to enhanced degradation compared to a flexible PEG linker for the same target.
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is crucial for making informed decisions in drug development. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect bands using an ECL substrate and an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.
Biophysical Assays for Ternary Complex Formation
Understanding the formation and stability of the POI-PROTAC-E3 ligase ternary complex is crucial for rational PROTAC design. Several biophysical techniques can be employed.
1. Surface Plasmon Resonance (SPR):
-
Immobilize either the E3 ligase or the POI on a sensor chip.
-
Inject the PROTAC to measure the binary interaction.
-
To assess ternary complex formation, inject the PROTAC pre-incubated with the non-immobilized protein partner. An increase in the binding response compared to the PROTAC alone indicates ternary complex formation. This can be used to determine the cooperativity of the complex.[12][13]
2. Isothermal Titration Calorimetry (ITC):
-
ITC directly measures the heat changes upon binding, providing thermodynamic parameters (KD, ΔH, stoichiometry).
-
Titrate the PROTAC into a solution containing either the POI or the E3 ligase to measure binary affinity.
-
To study the ternary complex, titrate the PROTAC into a solution containing both the POI and the E3 ligase.[12][13]
3. FRET-based Assays (e.g., NanoBRET™):
-
These assays are performed in live cells.
-
The target protein is fused to a bioluminescent donor (e.g., NanoLuc®) and the E3 ligase to a fluorescent acceptor (e.g., HaloTag®).
-
PROTAC-mediated formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a detectable energy transfer (BRET signal).[2]
Visualizing the Mechanisms
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Conclusion
This compound is a valuable and versatile tool in the development of CRBN-recruiting PROTACs. Its pre-functionalized nature, incorporating a potent E3 ligase ligand, a beneficial PEG element, and a "clickable" azide handle, streamlines the synthetic process and allows for the rapid exploration of new target binders. While flexible linkers like PEG chains are a common and effective starting point, the optimal linker is target-dependent. A comprehensive evaluation using a combination of cellular degradation assays and biophysical techniques is essential to identify the ideal linker composition, length, and rigidity for maximizing the therapeutic potential of a PROTAC. The data and protocols presented in this guide provide a framework for the rational design and optimization of the next generation of targeted protein degraders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ternary Complex Formation [worldwide.promega.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
A Comparative Guide to Lenalidomide-Based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comprehensive comparison of PROTACs developed using lenalidomide (B1683929) and its derivatives as an E3 ligase ligand, with a focus on those incorporating short polyethylene (B3416737) glycol (PEG) linkers. We will delve into a case study of a successful lenalidomide-based PROTAC, compare its performance with alternatives, and provide detailed experimental protocols and visualizations to aid in the design and evaluation of novel degraders.
Case Study: ARV-825, a Potent Lenalidomide-Based BRD4 Degrader
A prominent example of a successful PROTAC utilizing a lenalidomide derivative is ARV-825. This hetero-bifunctional molecule is designed to target the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a key regulator of oncogene transcription, by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] While not containing a PEG1-azide linker specifically, its design principles are highly relevant. ARV-825 demonstrates potent and efficient degradation of BRD4, leading to the suppression of the downstream oncogene c-MYC and inducing apoptosis in cancer cells.[1][3]
Performance Comparison: Lenalidomide-Based vs. Alternative PROTACs
The choice of E3 ligase ligand and linker technology is critical in determining the efficacy and selectivity of a PROTAC. Below is a comparison of the lenalidomide-based BRD4 degrader ARV-825 with MZ1, a well-characterized PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to degrade BRD4.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide (Lenalidomide analog) | BRD4 | 22RV1 | 0.57 | >95% | [4][5] |
| BRD4 | NAMALWA | 1 | >95% | [4][5] | ||
| BRD4 | CA46 | 1 | >95% | [4][5] | ||
| MZ1 | VHL Ligand | BRD4 | H661 | 8 | >90% | [6] |
| BRD4 | H838 | 23 | >90% | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action for a lenalidomide-based BRD4 PROTAC.
Caption: Experimental workflow for Western Blot analysis of PROTAC-induced degradation.
Experimental Protocols
Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein, such as BRD4, following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., 22RV1, NAMALWA)
-
PROTAC of interest (e.g., ARV-825)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform the same immunoblotting procedure for the loading control.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol describes the use of SPR to characterize the formation of the PROTAC-induced ternary complex between the target protein and the E3 ligase.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified recombinant target protein (e.g., BRD4)
-
Purified recombinant E3 ligase complex (e.g., CRBN-DDB1)
-
PROTAC of interest
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Immobilize the E3 ligase (e.g., CRBN-DDB1) onto the surface of a sensor chip using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase surface to assess non-specific binding.
-
-
Ternary Complex Formation Analysis:
-
Inject a series of concentrations of the target protein, pre-incubated with a fixed concentration of the PROTAC, over the immobilized E3 ligase surface.
-
Monitor the binding response in real-time. An enhanced binding response compared to the injection of the target protein or PROTAC alone indicates the formation of a ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex formation.
-
Conclusion
PROTACs utilizing lenalidomide and its derivatives to recruit the CRBN E3 ligase have demonstrated significant potential in targeted protein degradation. The case of ARV-825 highlights the potent and selective degradation of BRD4 that can be achieved with this approach. When compared to PROTACs that recruit alternative E3 ligases like VHL, such as MZ1, it is evident that both strategies can yield highly effective degraders, with the optimal choice likely being target and cell-type dependent. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of novel PROTACs, enabling researchers to make informed decisions in the development of next-generation protein degraders.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. MZ 1 | Active Degraders: R&D Systems [rndsystems.com]
A Comparative Guide to Western Blot Analysis for Protein Degradation with Lenalidomide-PEG1-azide PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed methodologies for assessing protein degradation induced by Lenalidomide-PEG1-azide Proteolysis Targeting Chimeras (PROTACs) using Western blot analysis.
Introduction to Lenalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the 26S proteasome.[1][2] Lenalidomide (B1683929), and its derivatives, are widely used as ligands to recruit the Cereblon (CRBN) E3 ligase.[3][4] A PROTAC incorporating Lenalidomide, such as this compound, connects the CRBN ligase to a specific POI, facilitating the formation of a ternary complex crucial for targeted protein degradation.[2][4]
The PEG1-azide component serves as a linker, and its characteristics, such as length and composition, can significantly influence the efficacy and stability of the PROTAC.[5][6] The azide (B81097) group provides a versatile chemical handle for attaching a ligand that binds to the target protein.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of a Lenalidomide-based PROTAC involves hijacking the cell's natural protein disposal system.[1][4] The PROTAC molecule acts as a bridge, bringing the target protein and the CRBN E3 ligase into close proximity.[7] This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome.[2]
Performance Comparison: Evaluating Degradation Efficacy
The effectiveness of a PROTAC is primarily quantified by two key parameters derived from dose-response experiments: DC50 and Dmax.[1][5]
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value signifies higher potency.[5]
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[5]
Western blotting is the conventional and trusted method for determining these values by quantifying the reduction in target protein levels after PROTAC treatment.[1]
Comparative Data: Lenalidomide vs. Alternative E3 Ligase Ligands
While specific data for this compound PROTACs is highly dependent on the target protein, a general comparison can be made between CRBN-recruiting PROTACs (like those using Lenalidomide) and those recruiting other E3 ligases, such as Von Hippel-Lindau (VHL).
| Parameter | Lenalidomide-based PROTAC (CRBN) | VHL-based PROTAC | Key Considerations |
| DC50 | Often in the low nanomolar (nM) range. | Also typically in the low nM range. | Potency is target and cell-line dependent.[8] |
| Dmax | Frequently achieves >90% degradation. | Often achieves >90% degradation. | The "hook effect" can sometimes limit Dmax at high concentrations. |
| Selectivity | Dependent on both the target ligand and Lenalidomide's neosubstrate profile.[9] | Dependent on the target ligand and VHL's substrate profile. | Lenalidomide itself can induce degradation of certain proteins (neosubstrates) like IKZF1/3.[10][11] |
| Stability | Lenalidomide offers good metabolic and chemical stability.[6] | Generally stable, but can vary with the specific VHL ligand used. | Stability is a critical factor for in vivo performance.[2] |
Note: The values presented are for illustrative purposes. Actual experimental results will vary based on the specific PROTAC, target protein, and cell line used.[12]
Experimental Protocols
A detailed and consistent protocol is essential for obtaining reproducible and quantifiable results in PROTAC-induced protein degradation studies.
Experimental Workflow for Western Blot Analysis
The overall process involves treating cells with the PROTAC, preparing cell lysates, and then using Western blot to quantify the remaining target protein.
Detailed Step-by-Step Methodology
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest and allow them to adhere overnight.[13]
-
Treat cells with a range of concentrations of the this compound PROTAC (e.g., 0.1 nM to 10 µM).
-
Always include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[13]
2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[5]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes with occasional vortexing.[1][13]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[1]
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[1]
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples using lysis buffer.
-
Add Laemmli sample buffer (to a final concentration of 1x) to each lysate.[13]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[13]
4. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][13]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Repeat the wash steps with TBST.[13]
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[5]
-
Capture the chemiluminescent signal using a digital imaging system.[1]
-
Quantify the intensity of the bands using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin) to correct for loading differences.[5]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve, from which DC50 and Dmax values can be determined.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. lifesensors.com [lifesensors.com]
- 9. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel mechanism of lenalidomide activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Lenalidomide-PEG1-azide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of Lenalidomide-PEG1-azide, a compound that incorporates a reactive azide (B81097) functional group. Adherence to these procedures is critical to mitigate risks of toxicity and explosion.
I. Understanding the Hazards
This compound combines the biological activity of lenalidomide (B1683929) with a polyethylene (B3416737) glycol (PEG) linker and a terminal azide group. While a specific Safety Data Sheet (SDS) for this compound indicates it may not meet hazardous classification criteria under certain regulations, the presence of the azide moiety necessitates stringent disposal protocols due to its inherent risks.[1]
Primary Hazards of the Azide Moiety:
-
High Acute Toxicity: Azide compounds are highly toxic if ingested, inhaled, or absorbed through the skin.[2] They function similarly to cyanide by inhibiting cytochrome oxidase.[2]
-
Explosion Hazard: Azides can react with heavy metals such as lead, copper, silver, and zinc to form highly shock-sensitive and explosive metal azides.[2] This is a significant concern for plumbing systems if azide solutions are improperly discarded down the drain.[2][3]
The PEG component of the molecule is generally considered to have low toxicity.[4][5][6] Lenalidomide itself is a known teratogen and has specific handling requirements.[7] Therefore, the disposal procedure must address the combined risks, with a primary focus on neutralizing the reactive azide group.
II. Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following minimum PPE is worn:
-
Chemical safety goggles
-
Lab coat
-
Rubber or neoprene gloves[8]
All manipulations involving potential generation of vapors, fumes, or sprays must be conducted in a certified chemical fume hood.[8]
III. Waste Collection and Storage
Proper segregation and storage of this compound waste are the first steps in safe disposal.
-
Waste Containers: Collect all azide-containing waste in clearly labeled, non-metallic containers.[2] Polypropylene or polyethylene containers are suitable choices.[2] Crucially, avoid containers with metal caps (B75204) or liners to prevent the formation of explosive metal azides. [2]
-
Labeling: The waste container must be clearly labeled with "Azide Waste" and detail all chemical constituents.[9]
-
Segregation: Never mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid gas.[2][9] Also, avoid co-mingling with halogenated solvents (e.g., dichloromethane, chloroform) and heavy metals.[9][10]
-
Storage: Store the segregated waste container in a cool, dry, designated area away from incompatible materials.[2]
| Hazard Summary: this compound Disposal |
| Primary Hazard |
| High Acute Toxicity of Azide |
| Explosion Risk from Metal Azides |
| Generation of Hydrazoic Acid |
| Lenalidomide Teratogenicity |
IV. Step-by-Step Disposal Protocol: Chemical Neutralization
The recommended procedure for disposing of azide-containing waste is through chemical neutralization, which converts the azide to a less hazardous substance. This procedure should be performed in a chemical fume hood.
Experimental Protocol: Neutralization of Azide Waste
Objective: To safely neutralize the azide functionality in this compound waste prior to final disposal.
Materials:
-
This compound waste in a suitable non-metallic container.
-
20% Sodium nitrite (B80452) solution.
-
20% Sodium hydroxide (B78521) solution (to maintain basic pH).
-
Stir plate and stir bar.
-
pH paper or pH meter.
-
Starch-iodide test paper.
Procedure:
-
Preparation: Place the azide waste container in a secondary container within a chemical fume hood. Add a stir bar and begin gentle stirring.
-
pH Adjustment: Check the pH of the waste solution. If it is not already basic, adjust to a pH of >9 with 20% sodium hydroxide solution. This is to prevent the formation of hydrazoic acid.
-
Neutralization Reaction: Slowly add a 20% solution of sodium nitrite to the stirring azide waste. A general rule is to add approximately 1.5 grams of sodium nitrite for every gram of sodium azide. Since the exact concentration of the azide in your waste stream may be unknown, add the sodium nitrite solution portion-wise. The reaction is: 2NaNO₂ + H₂SO₄ + 2NaN₃ → 3N₂ + N₂O + 2H₂O + 2Na₂SO₄. (Note: This is a general reaction; the principle of using nitrous acid to destroy azide applies).
-
Reaction Monitoring: The reaction produces nitrogen gas, so ensure adequate ventilation. Continue stirring for several hours to ensure the reaction goes to completion.
-
Verification of Neutralization: To confirm the absence of residual azide, test the solution with starch-iodide paper. To do this, take a small drop of the reaction mixture and acidify it with a drop of dilute sulfuric acid on a watch glass (perform this in the fume hood). Dip the starch-iodide paper into the acidified drop. A blue-black color indicates the presence of excess nitrite, signifying that all the azide has been consumed. If the paper does not change color, more sodium nitrite may need to be be added to the bulk solution and the reaction allowed to proceed longer.
-
Final Disposal: Once the neutralization is complete and verified, the resulting solution can typically be disposed of as regular aqueous waste, provided it does not contain other hazardous materials.[2]
Crucially, you must consult with your institution's Environmental Health & Safety (EHS) office for final approval before disposing of the neutralized solution. [2] Local regulations and the presence of other chemicals in the waste stream will dictate the final disposal route.
V. Spill Management
In the event of a spill of this compound:
-
Small Spills (in a chemical fume hood):
-
Large Spills or Spills Outside of a Fume Hood:
VI. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure a safe and compliant laboratory environment. Always prioritize safety and consult your local EHS guidelines for any specific institutional requirements.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dimi.unige.it [dimi.unige.it]
- 8. drexel.edu [drexel.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. artscimedia.case.edu [artscimedia.case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
